molecular formula C9H6O4 B1428792 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 855221-95-3

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B1428792
CAS No.: 855221-95-3
M. Wt: 178.14 g/mol
InChI Key: WKYVTINVBCHWSR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 855221-95-3) is a high-purity chemical reagent serving as a versatile synthetic building block in medicinal chemistry and organic synthesis. This compound features a benzofuran core, a privileged scaffold prevalent in pharmacologically active molecules. The molecule integrates a carboxylic acid functional group, making it a valuable precursor for constructing more complex heterocyclic systems through amidation and condensation reactions. This reagent is particularly valuable for researchers developing new therapeutic agents. Its structure is highly relevant in the exploration of novel compounds with potential anticancer and antimicrobial activities, as similar fused heterocyclic cores are frequently investigated for these properties . The carboxylic acid moiety at the 7-position allows for straightforward derivatization, enabling its use in the synthesis of diverse compound libraries for biological screening. • CAS Number: 855221-95-3 • Molecular Formula: C9H6O4 • Molecular Weight: 178.14 g/mol Handling and Safety: This compound is classified with the signal word "Warning" and has associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols. This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-oxo-3H-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-7-4-5-2-1-3-6(9(11)12)8(5)13-7/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYVTINVBCHWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 7-Carboxy-Coumaran-2-one Scaffold: Synthetic Architectures & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The 7-carboxy-coumaran-2-one (systematically 7-carboxy-benzofuran-2(3H)-one ) scaffold represents a specialized lactone intermediate with critical utility in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and select kinase modulators.

This technical guide synthesizes the chemical architecture, synthetic pathways, and pharmaceutical applications of this scaffold, moving beyond basic descriptions to provide a self-validating research framework.

Executive Technical Summary

The 7-carboxy-coumaran-2-one moiety is a bicyclic lactone characterized by a benzene ring fused to a furan-2-one ring, bearing a carboxylic acid at the C7 position. This specific regiochemistry is non-trivial; unlike the more common 5- or 6-substituted benzofuranones, the C7-carboxyl group provides a unique vector for hydrogen bonding interactions within enzyme active sites (particularly the nicotinamide-binding pocket of PARP-1) and serves as a pivotal handle for diversifying the scaffold into 7-carboxamide derivatives.

Key Chemical Identity:

  • IUPAC Name: 7-carboxy-1-benzofuran-2(3H)-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Core Reactivity: The C2-lactone is susceptible to nucleophilic attack (ring opening), while the C7-carboxyl allows for amide coupling without disrupting the bicyclic core under controlled conditions.

  • Primary Application: Precursor to 2,3-dihydrobenzofuran-7-carboxamide PARP inhibitors and SIRT2 modulators.

Structural Logic & Pharmacophore Modeling

In medicinal chemistry, the 7-carboxy-coumaran-2-one scaffold is rarely the final drug; it is the architectural key to accessing the bioactive 7-carboxamide motif.

The PARP-1 Connection

PARP-1 inhibitors (like Olaparib or Veliparib) typically require a "nicotinamide mimic" to bind in the NAD+ pocket.

  • The Role of C7: The C7-amide group (derived from the C7-carboxyl) forms critical hydrogen bonds with Gly863 and Ser904 residues in the PARP-1 active site.

  • The Role of the Lactone (Coumaran-2-one): The lactone ring restricts the rotation of the phenyl ring, reducing the entropic penalty of binding. However, in many final inhibitors, this lactone is either reduced to a dihydrobenzofuran (ether) or preserved as a lactam (phthalazinone) to enhance metabolic stability.

Synthetic Pathways: Causality & Control

The synthesis of 7-carboxy-coumaran-2-one requires navigating the "ortho-effect" to ensure the carboxyl group is placed at C7 rather than C5.

Pathway A: The Modified Pechmann-Type Cyclization (Primary Route)

This method relies on the intramolecular lactonization of 2-hydroxyphenylacetic acid derivatives. To achieve the 7-carboxy substitution, the starting material must be pre-functionalized.

  • Precursor Selection: Start with 3-carboxy-2-hydroxyphenylacetic acid (or its diester).

  • Lactonization: Acid-catalyzed cyclization closes the furan ring.

    • Mechanistic Insight: The phenolic oxygen attacks the acetic acid carbonyl. The C3-carboxyl (which becomes C7 in the benzofuran) is sterically crowded; using a diester precursor often improves yield by preventing premature decarboxylation or intermolecular anhydride formation.

Pathway B: Palladium-Catalyzed Carbonylation (Scalable Route)

For high-throughput synthesis, carbonylation of a 7-halo precursor is preferred to avoid complex starting material synthesis.

  • Substrate: 7-bromo-benzofuran-2(3H)-one .

  • Catalytic Cycle: Pd(OAc)

    
     / Xantphos ligand system.
    
  • Conditions: CO atmosphere (balloon or autoclave), nucleophile (H

    
    O for acid, ROH for ester), and base (Et
    
    
    
    N).
    • Critical Control Point: The lactone ring is sensitive to base hydrolysis. Weak bases and controlled temperatures (80°C) are required to prevent ring-opening of the lactone while favoring the carbonylation at C7.

Visualization of Synthetic Logic

The following diagram illustrates the divergence from the 7-carboxy core to varying bioactive classes.

G Precursor 3-Carboxy-2-hydroxy- phenylacetic Acid Core 7-Carboxy-coumaran-2-one (The Scaffold) Precursor->Core Acid-Cat. Lactonization (-H2O) Amide 7-Carboxamide Derivative Core->Amide 1. SOCl2 2. Primary Amine RingOpen Hydrazide/Open Chain (Inactive/Intermediate) Core->RingOpen Hydrazine/Base (Nucleophilic Attack at C2) PARP PARP-1 Inhibitor (Bioactive) Amide->PARP C3-Functionalization (e.g., Benzyl group)

Caption: Synthetic divergence of the 7-carboxy-coumaran-2-one scaffold. Note the competition between C7-amidation (desired) and C2-ring opening (undesired).

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of the core scaffold and its subsequent conversion to a carboxamide, a common requirement in drug discovery.

Phase 1: Synthesis of 7-Carboxy-benzofuran-2(3H)-one

Objective: Cyclization of 3-carboxy-2-hydroxyphenylacetic acid.

  • Reagents: 3-carboxy-2-hydroxyphenylacetic acid (10 mmol), p-Toluenesulfonic acid (pTSA, 1 mmol), Toluene (50 mL).

  • Setup: Dean-Stark apparatus to remove water azeotropically.

  • Procedure:

    • Suspend the acid and pTSA in toluene.

    • Reflux vigorously for 4–6 hours. Monitor water collection in the trap.

    • Endpoint: TLC (EtOAc:Hexane 1:1) shows disappearance of the polar starting acid and appearance of a less polar spot (Lactone).

  • Workup:

    • Cool to RT. The product often precipitates.

    • If precipitated, filter and wash with cold toluene.

    • If soluble, wash organic layer with cold water (avoid basic wash to prevent ring opening), dry over MgSO

      
      , and concentrate.
      
  • Validation (NMR):

    • 
      H NMR (DMSO-d
      
      
      
      ): Look for the disappearance of the phenolic OH. The CH
      
      
      of the lactone ring appears as a singlet around 4.0–4.2 ppm . The aromatic region will show a characteristic pattern for the 1,2,3-trisubstituted benzene ring.
Phase 2: Selective Amidation (The "PARP" Transformation)

Objective: Convert the C7-COOH to C7-CONHR without opening the lactone ring.

  • Activation: Dissolve 7-carboxy-coumaran-2-one (1 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour.

    • Why Oxalyl Chloride? Thionyl chloride requires heat, which risks polymerizing the lactone. Oxalyl chloride works at 0°C.

  • Coupling: Evaporate solvent to obtain the acid chloride. Redissolve in DCM and add the amine (e.g., cyclopropylamine for PARP analogs) (1.1 eq) and DIPEA (1.5 eq) at -10°C.

  • Critical Step: Quench immediately after completion (approx. 30 mins) with dilute HCl . Do not use basic quench; high pH will hydrolyze the lactone ring (C2) faster than the amide forms.

Reactivity Profile & Troubleshooting

Reaction TypeReagentOutcomeStrategic Note
C7-Amidation R-NH

, HATU/DIPEA
7-Carboxamide Success. Use mild bases (DIPEA) to preserve the lactone.
Lactone Hydrolysis NaOH / H

O
Ring Opening Avoid. Irreversible opening to the dicarboxylate salt.
Hydrazinolysis Hydrazine HydrateHydrazide Risk. Hydrazine attacks C2 (lactone) and C7 (ester/acid), leading to ring-opened hydrazides.
C3-Alkylation LDA, R-X3-Substituted Success. The C3 position is enolizable. Essential for adding potency to PARP inhibitors.

References

  • Discovery of Benzofuran-7-Carboxamides as PARP Inhibitors

    • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • Context: Establishes the 7-carboxamide moiety as a critical pharmacophore for PARP-1 selectivity.
    • URL:[Link]

  • Regioselective Synthesis of Benzofuranones

    • Title: Regioselective Synthesis of Benzofuranones and Benzofurans.[2][3]

    • Source: Oregon St
    • Context: detailed protocols for synthesizing substituted benzofuran-2(3H)
    • URL:[Link]

  • Synthesis of Benzofuran-2-one Deriv

    • Title: Synthesis of Benzofuran-2-One Derivatives and Evalu
    • Source: PMC / NIH.
    • Context: Provides the acid-catalyzed lactonization protocols (Method A)
    • URL:[Link]

  • Benzofuran-2(3H)

    • Title: Synthetic method of benzofuran-2(3H)-one (CN106336388A).[4]

    • Source: Google P
    • Context: Industrial scale-up conditions for the core lactone synthesis using hydroxyphenylacetic acid.
    • URL

Sources

The Pharmacophore Frontier: Biological Activity of 7-Substituted Benzofuran-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 7-substituted benzofuran-2-ones (also known as 7-substituted-2(3H)-benzofuranones or 7-substituted coumaranones). While 3- and 5-substituted variants are common in medicinal chemistry, the C7 position —ortho to the lactone oxygen—offers a unique steric and electronic environment that significantly influences metabolic stability, receptor selectivity, and antioxidant capacity. This guide synthesizes current research on their neuroprotective, antioxidant, and cytotoxic activities, supported by validated synthetic protocols and structure-activity relationship (SAR) insights.

Part 1: Structural Significance & SAR

The benzofuran-2-one scaffold consists of a benzene ring fused to a furan-2-one (lactone) ring. The C7 position is critical for two reasons:

  • Steric Blocking: Substituents at C7 shield the lactone oxygen from enzymatic hydrolysis, potentially enhancing in vivo half-life compared to unsubstituted analogs.

  • Electronic Modulation: Electron-donating groups (EDGs) like -OH or -OMe at C7 stabilize the phenoxyl radical species, which is central to the scaffold's antioxidant mechanism.

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitutions at the C7 position drive distinct biological outcomes.

SAR_Map Core 7-Substituted Benzofuran-2-one (Scaffold) OH 7-Hydroxy (-OH) Core->OH Halogen 7-Halogen (-Br/-Cl) Core->Halogen Alkoxy 7-Alkoxy (-OMe) Core->Alkoxy Antiox Antioxidant Activity (Radical Scavenging) OH->Antiox Stabilizes Phenoxyl Radical Neuro BChE Selectivity (Neuroprotection) Halogen->Neuro Hydrophobic Pocket Binding Cyto Cytotoxicity (Apoptosis Induction) Alkoxy->Cyto Metabolic Stability

Caption: SAR mapping of the 7-substituted benzofuran-2-one scaffold. Specific moieties at C7 dictate the primary therapeutic window.

Part 2: Therapeutic Applications[1][2][3][4]

Antioxidant Activity: The 7-Hydroxy Advantage

The 7-hydroxy-benzofuran-2-one derivatives act as potent chain-breaking antioxidants. The mechanism involves the donation of the phenolic hydrogen atom to neutralize free radicals (e.g., DPPH, peroxyl).

  • Mechanism: The proximity of the lactone oxygen to the C7-hydroxyl group allows for intramolecular hydrogen bonding, which lowers the bond dissociation enthalpy (BDE) of the O-H bond, facilitating radical scavenging.

  • Key Finding: In comparative studies using the DPPH assay, 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one demonstrated a relative IC50 (rIC50) of 0.25 (relative to Trolox = 0.[1]41) in methanol, indicating superior antioxidant capacity compared to the standard vitamin E analog [1].

Neuroprotection: Cholinesterase Inhibition

Alzheimer’s disease (AD) pathology involves the depletion of acetylcholine.[2] While Acetylcholinesterase (AChE) is the primary target, Butyrylcholinesterase (BChE) becomes dominant as AD progresses.

  • Selectivity: 7-substituted derivatives, particularly those with 7-bromo or 7-methoxy groups, show enhanced selectivity for BChE. The bulky substituent at C7 likely occupies a specific hydrophobic pocket in the BChE active site that is absent or sterically restricted in AChE [2].

  • Potency: 7-bromo-2-phenylbenzofuran derivatives have exhibited IC50 values in the low micromolar range (0.7 µM) for BChE inhibition, outperforming non-substituted analogs [2].[3]

Oncology: Cytotoxicity Profiles

Benzofuran-2-ones serve as precursors to or isosteres of cytotoxic benzofurans.

  • Activity: 7-methoxy derivatives have shown moderate to high cytotoxicity against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines.

  • Mechanism: Induction of G1 cell cycle arrest and triggering of the extrinsic apoptotic pathway. The lipophilicity conferred by C7 substitutions enhances membrane permeability, facilitating intracellular target engagement [3].

Part 3: Quantitative Data Summary

The following table consolidates biological activity data from key reference studies.

Compound ClassSubstitution (C7)Assay TargetActivity MetricReference
Benzofuran-2-one Hydroxyl (-OH)DPPH RadicalrIC50 = 0.25 (vs Trolox 0.[1]41)[1]
Benzofuran-2-one Hydroxyl (-OH)Cyclic VoltammetryE_pa = 1.2 V (Oxidation Potential)[1]
2-Arylbenzofuran Bromine (-Br)BChE (Enzyme)IC50 = 0.7 µM[2]
Benzofuran Hybrid Methoxy (-OMe)MCF-7 CellsIC50 = 1.87 µM[3]

Part 4: Synthetic Protocols

Protocol A: Synthesis via Pechmann-Type Condensation (Friedel-Crafts)

This method is preferred for generating 3,3-disubstituted-7-hydroxy-benzofuran-2-ones directly from polyphenols.

Reaction Scheme Visualization:

Synthesis_Flow Start Starting Material: Pyrogallol or Catechol derivative Intermediate Intermediate: Friedel-Crafts Adduct Start->Intermediate + Reagent + Catalyst (CHCl3, RT) Reagent Reagent: Diethyl Ketomalonate Reagent->Intermediate Catalyst Catalyst: TiCl4 (Titanium Tetrachloride) Catalyst->Intermediate Cyclization Step: Intramolecular Lactonization (Acidic Workup) Intermediate->Cyclization Product Product: 7-Hydroxy-3,3-disubstituted-benzofuran-2-one Cyclization->Product

Caption: One-pot synthesis of 7-substituted benzofuran-2-ones via TiCl4-mediated condensation.

Step-by-Step Methodology [1]:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substituted phenol (e.g., pyrogallol for 7-OH derivatives) (2.0 mmol) in anhydrous CHCl3 (9 mL).

  • Addition: Add Diethyl Ketomalonate (2.2 mmol) followed by the dropwise addition of TiCl4 (10 mol%). Caution: TiCl4 fumes in air; handle in a fume hood.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane/EtOAc 7:3) until the starting phenol is consumed (typically 4–6 hours).

  • Quenching: Quench with water (10 mL) and extract with CH2Cl2 (3 x 15 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the lactone.

Part 5: Experimental Validation Assays

To validate the biological claims, the following standardized protocols should be employed.

DPPH Radical Scavenging Assay (Antioxidant)
  • Principle: Measures the ability of the 7-substituted benzofuran-2-one to reduce the stable DPPH radical (purple) to diphenylpicrylhydrazine (yellow).

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound (1–100 µM) in methanol.

    • Mix 1 mL of compound solution with 1 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure absorbance at 517 nm .

    • Calculate % Inhibition:

      
      .
      
Ellman’s Assay (Cholinesterase Inhibition)
  • Principle: Quantifies the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) by the enzyme.

  • Protocol:

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound.

    • Add enzyme (AChE from E. electricus or BChE from equine serum). Incubate for 10 mins at 25°C.

    • Add substrate (ATCh or BTCh).

    • Monitor the increase in absorbance at 412 nm for 5 minutes (kinetic mode).

    • Determine IC50 using non-linear regression analysis.

References

  • Miceli, M. et al. (2018).[4][5] Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 668.

  • Rizzo, S. et al. (2024).[6][7] 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Pharmaceuticals, 17, 100.

  • Al-Wahaibi, L.H. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[8][3][1][2][7][9][10][11] RSC Advances, 13, 11494-11528.

Sources

The Chemical Dichotomy of 2-Oxo and 3-Oxo Dihydrobenzofuran Carboxylic Acids: Structural Dynamics, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydrobenzofuran (DHBF) scaffold is a privileged pharmacophore widely utilized in medicinal chemistry. Within this chemical space, the introduction of an oxo group at the 2-position (benzofuran-2(3H)-one) versus the 3-position (benzofuran-3(2H)-one), coupled with a carboxylic acid moiety, creates a profound dichotomy in physicochemical properties, reactivity, and biological target engagement. This technical guide provides an in-depth mechanistic analysis of 2-oxo and 3-oxo dihydrobenzofuran carboxylic acids, equipping researchers and drug development professionals with the foundational logic required to leverage these building blocks effectively.

Structural Dynamics and Electronic Divergence

The fundamental difference between the 2-oxo and 3-oxo isomers lies in the electronic environment of their core functional groups. This divergence dictates their stability, solubility, and downstream utility in synthetic workflows.

  • 2-Oxo-2,3-dihydrobenzofuran (Lactone Core): This isomer is an intramolecular cyclic ester (lactone)[1]. The carbonyl carbon at the 2-position is highly electrophilic due to the electron-withdrawing nature of the adjacent endocyclic oxygen. It is highly susceptible to nucleophilic attack, which often results in ring-opening (e.g., hydrolysis to yield 2-hydroxyphenylacetic acid derivatives).

  • 3-Oxo-2,3-dihydrobenzofuran (Ketone Core): This isomer is a cyclic ketone[2]. The carbonyl at the 3-position is conjugated with the aromatic ring through the ether oxygen via resonance. It exhibits typical ketone reactivity (e.g., reductive amination, Grignard additions) without compromising the integrity of the five-membered heterocyclic ring. Furthermore, the 3-oxo system can undergo keto-enol tautomerization, providing a nucleophilic alpha-carbon (C2) under basic conditions.

Reactivity Profiles & Mechanistic Causality

Reactivity O2 2-Oxo Dihydrobenzofuran (Lactone Core) Nuc Nucleophilic Attack (e.g., Amines, OH-) O2->Nuc Red Reduction (e.g., NaBH4) O2->Red O3 3-Oxo Dihydrobenzofuran (Ketone Core) O3->Nuc O3->Red R1 Ring-Opening (Phenolate + Amide/Acid) Nuc->R1 Acyl Cleavage R2 Carbonyl Addition (Hemiketal/Alcohol) Nuc->R2 Reversible Addition R3 Lactol / Diol Formation (Ring Open/Closed) Red->R3 Over-reduction R4 Secondary Alcohol (Ring Intact) Red->R4 Selective Reduction

Caption: Divergent reactivity pathways of 2-oxo (lactone) and 3-oxo (ketone) dihydrobenzofuran cores.

Table 1: Physicochemical & Reactivity Comparison
Property2-Oxo-DHBF Carboxylic Acids3-Oxo-DHBF Carboxylic AcidsMechanistic Rationale
Core Structure Lactone (Cyclic Ester)Cyclic KetoneDerives from intramolecular esterification vs. Friedel-Crafts acylation.
Hydrolytic Stability Low (Ring opens in base)High (Ring remains intact)Lactones undergo rapid saponification to form phenolate and carboxylate salts[2].
Electrophilic Center C2 (Carbonyl Carbon)C3 (Carbonyl Carbon)Electron withdrawal by adjacent oxygen makes C2 highly susceptible to nucleophiles.
Tautomerization NegligibleKeto-Enol Tautomerism3-oxo can form a 3-hydroxybenzofuran enol intermediate, enabling alpha-functionalization at C2.

Applications in Drug Discovery: The PARP-1 Inhibitor Case Study

The structural divergence between the 2-oxo and 3-oxo scaffolds directly translates to differential binding affinities in target proteins. A landmark study by explored DHBF-7-carboxamide and DHBF-3-one-7-carboxamide derivatives as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors[3][4]. PARP-1 is a critical enzyme in DNA damage repair, and its inhibition is a validated strategy in oncology.

The researchers found that the 3-oxo core provided a unique vector for substitution[3]. The carbonyl at the 3-position altered the electronic distribution of the scaffold and allowed for distinct hydrogen-bonding interactions within the NAD+ binding site of PARP-1[4]. Furthermore, the electrophilic 2-position of the 3-oxo scaffold was accessible for extended modifications, such as the addition of benzylidene derivatives, which drastically improved potency[3].

Table 2: PARP-1 Inhibition Data for DHBF Derivatives
Compound CoreDerivativeTargetIC50 (μM)Reference
DHBF-7-carboxamideLead Compound 3PARP-19.45[3]
DHBF-3-one-7-carboxamideCompound 36PARP-116.20[3]
DHBF-3-one-7-carboxamideCompound 53 (Vanillyl)PARP-13.62[4]
DHBF-3-one-7-carboxamideCompound 58PARP-10.531[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the 6-carboxylic acid derivatives of both the 2-oxo and 3-oxo scaffolds[5][6]. These workflows are designed as self-validating systems, where each step includes a mechanistic rationale and an observable endpoint to confirm success before proceeding.

Synthesis P1 3-(Carboxymethoxy) benzoic acid R1 SOCl2, then AlCl3 (Friedel-Crafts) P1->R1 P2 4-Carboxymethyl- 3-hydroxybenzoic acid R2 p-TsOH, Toluene (Lactonization) P2->R2 T1 Acylium Ion Intermediate R1->T1 T2 -H2O (Dean-Stark) R2->T2 F1 3-Oxo-DHBF 6-carboxylic acid T1->F1 F2 2-Oxo-DHBF 6-carboxylic acid T2->F2

Caption: Step-by-step synthetic logic for 2-oxo and 3-oxo dihydrobenzofuran carboxylic acids.

Protocol A: Synthesis of 3-Oxo-2,3-dihydrobenzofuran-6-carboxylic acid (Intramolecular Friedel-Crafts Acylation)
  • Acid Chloride Formation: Suspend 3-(carboxymethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl2, 1.2 eq).

    • Causality: DMF forms the Vilsmeier-Haack intermediate, accelerating the conversion of the aliphatic carboxylic acid to an acyl chloride.

    • Validation: The opaque suspension will clear into a homogeneous, transparent solution as the highly soluble acyl chloride forms.

  • Friedel-Crafts Acylation: Cool the reaction mixture to 0°C under an inert atmosphere. Add anhydrous Aluminum Chloride (AlCl3, 1.5 eq) portion-wise.

    • Causality: AlCl3 coordinates with the acyl chloride, generating a highly electrophilic acylium ion that attacks the ortho-position of the aromatic ring, closing the 5-membered ketone ring.

    • Validation: A distinct color change to deep red/brown indicates the formation of the AlCl3-complexed intermediate.

  • Quenching and Workup: Carefully pour the reaction mixture over ice-water containing 1M HCl.

    • Causality: The acidic quench breaks the aluminum complex and ensures the 6-carboxylic acid remains protonated (rendering it insoluble in water).

    • Validation: A crude precipitate forms immediately. This solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 3-oxo product.

Protocol B: Synthesis of 2-Oxo-2,3-dihydrobenzofuran-6-carboxylic acid (Acid-Catalyzed Lactonization)
  • Reaction Setup: Dissolve 4-carboxymethyl-3-hydroxybenzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Causality: The acid catalyst protonates the aliphatic carboxylic acid, making it highly susceptible to intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture at 110°C.

    • Causality: Lactonization is an equilibrium reaction. The Dean-Stark trap removes the byproduct water as an azeotrope with toluene, driving the reaction to completion via Le Chatelier's principle.

    • Validation: The accumulation of water in the trap will eventually equal the theoretical stoichiometric amount, signaling reaction completion.

  • Non-Aqueous Isolation: Cool the mixture and concentrate the toluene under reduced pressure. Dissolve the crude residue in ethyl acetate and wash briefly with 0.1M HCl to remove the p-TsOH catalyst. Dry over MgSO4, concentrate, and precipitate with hexanes.

    • Causality: Avoiding a standard basic aqueous workup (e.g., NaHCO3) is critical, as the 2-oxo lactone ring is highly sensitive to base-catalyzed hydrolysis.

    • Validation: Formation of a white crystalline solid upon the addition of hexanes confirms the isolation of the intact lactone product.

References

  • Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., Pascal, J. M., Trombetta, L. D., Fronczek, F. R., & Talele, T. T. (2014). Discovery and structure–activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601. URL:[Link]

Sources

Methodological & Application

Protocols for amide coupling with 7-carboxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amide Coupling of 7-Carboxybenzofuran-2-one

Part 1: Introduction & The Chemoselectivity Challenge

The functionalization of 7-carboxybenzofuran-2-one presents a classic but treacherous chemoselectivity challenge in organic synthesis.[1] The molecule contains two electrophilic sites:

  • The Target: The exocyclic carboxylic acid at position 7.

  • The Distraction: The endocyclic lactone (cyclic ester) at position 2.

The Core Problem: Standard amide coupling protocols often utilize basic conditions (e.g., HATU/DIEA) or nucleophilic catalysts (DMAP). Under these conditions, primary and secondary amines act as nucleophiles that can attack the lactone carbonyl, leading to ring-opening aminolysis . This results in an irreversible byproduct: a hydroxy-amide derivative, destroying the benzofuran-2-one scaffold.[1]

Strategic Solution: To successfully couple the amine to the C7-carboxylic acid, the protocol must activate the acid moiety without activating the lactone, and the subsequent amine addition must occur under conditions where the lactone remains kinetically inert (typically pH < 8.0 and low temperature).

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the competing pathways and the logic required to navigate them.

ReactionPathways Start 7-Carboxybenzofuran-2-one (Substrate) Reagents Coupling Reagents (Choice is Critical) Start->Reagents Path_A Pathway A: High pH / Strong Nucleophile (e.g., HATU / Excess DIEA / Heat) Reagents->Path_A Poor Control Path_B Pathway B: Controlled Activation (e.g., Acid Chloride or NHS Ester) Reagents->Path_B Optimized Protocol Inter_A Lactone Ring Opening Path_A->Inter_A Amine attacks C2 Inter_B Selective COOH Activation Path_B->Inter_B Activation of C7-COOH Product_Bad BYPRODUCT: Phenolic Amide (Ring Opened) Inter_A->Product_Bad Product_Good TARGET: 7-Amido-benzofuran-2-one (Ring Intact) Inter_B->Product_Good Amine attacks Activated Ester

Figure 1: Competing reaction pathways.[1] Pathway A represents the failure mode (aminolysis), while Pathway B leads to the target molecule.

Part 3: Validated Protocols

Method A: The "Gold Standard" (Two-Step NHS Activation)

Best for: Valuable amines, chiral amines, and ensuring maximum lactone stability.[1]

Rationale: By converting the carboxylic acid to an NHS (N-hydroxysuccinimide) ester first, we create an activated species that reacts with amines at neutral to slightly basic pH.[1] This avoids the high pH spike associated with direct HATU/HBTU couplings.

Reagents:

  • Substrate: 7-carboxybenzofuran-2-one (1.0 equiv)[1]

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 equiv[1]

  • NHS (N-hydroxysuccinimide): 1.2 equiv[1]

  • Solvent: Anhydrous DMF or DCM[1]

  • Base: N-Methylmorpholine (NMM) or DIPEA (only if needed for amine salt neutralization)[1]

Protocol:

  • Activation: Dissolve 7-carboxybenzofuran-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add NHS (1.2 equiv) followed by EDC.HCl (1.2 equiv).[1]

  • Stir at 0°C to Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The carboxylic acid should convert to the less polar NHS-ester.[1] The lactone remains intact.

  • Coupling: Once activation is complete, cool the mixture to 0°C.

  • Add the Target Amine (1.0–1.1 equiv).

    • Critical Step: If the amine is a salt (e.g., HCl salt), premix it with exactly 1.0 equiv of NMM in a separate vial before addition. Do not use excess base.

  • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Dilute with DCM, wash with 0.1 N HCl (rapidly) to remove unreacted amine/EDC, then brine. Dry over Na2SO4.[1]

Method B: The "Robust" Method (Acid Chloride via Oxalyl Chloride)

Best for: Sterically hindered amines or anilines that react poorly with NHS esters.[1]

Rationale: Acid chlorides are highly reactive and can couple with weak nucleophiles. Oxalyl chloride is preferred over thionyl chloride to avoid heating.

Protocol:

  • Activation: Suspend 7-carboxybenzofuran-2-one in anhydrous DCM (0.2 M) under Nitrogen.

  • Add catalytic DMF (1–2 drops).[1]

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO2) will occur.[1]

  • Stir at RT for 2 hours until the solution clears (indicating acid chloride formation).

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride/HCl. Redissolve in fresh DCM.

  • Coupling: Cool the acid chloride solution to -10°C .

  • Add the Amine (1.1 equiv) and Pyridine (1.5 equiv) or 2,6-Lutidine (1.5 equiv) dropwise.[1]

    • Expert Note: Pyridine is a weaker base than TEA/DIEA and is less likely to promote lactone hydrolysis/aminolysis.

  • Stir at low temperature for 1 hour, then warm to RT.

Part 4: Data Summary & Troubleshooting

Reagent Stoichiometry Table

ComponentMethod A (NHS)Method B (Acid Cl)Notes
Substrate 1.0 equiv1.0 equivDry thoroughly before use.[1]
Activator 1.2 equiv EDC / 1.2 NHS1.2 equiv Oxalyl ChlorideFresh EDC.HCl is critical.
Base 1.0 equiv NMM (only if needed)1.5 equiv PyridineAvoid TEA/NaOH.
Amine 1.0 - 1.1 equiv1.1 equivExcess amine attacks lactone.[1]
Temperature 0°C

RT
-10°C

RT
Heat is the enemy of the lactone.[1]

Quality Control (QC) & Validation To confirm the success of the reaction, you must validate that the lactone ring is still closed.

  • IR Spectroscopy (The Quickest Check):

    • Lactone C=O: Look for a sharp, high-frequency band at 1790–1810 cm⁻¹ .[1] If this band disappears or shifts significantly lower (to <1700 cm⁻¹), the ring has opened.

    • Amide C=O: Look for the new Amide I band at 1640–1660 cm⁻¹ .

  • 1H NMR:

    • Ring Opening Signature: If the ring opens, a new phenolic proton (-OH) will appear (typically broad, >9 ppm) and the chemical shift of the protons on the furanone ring (if any) or adjacent aromatic protons will shift upfield due to the electron-donating phenol.[1]

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Context: Comprehensive review of coupling reagents, establishing EDC/NHS as a mild protocol for sensitive substrates.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] [1]

    • Context: Discusses chemoselectivity issues in amide coupling and alternative activation strategies.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1]

    • Context: detailed mechanisms of aminolysis side reactions and the use of active esters (NHS) to prevent them.

  • Foley, D. J., et al. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.[1] Organic Process Research & Development, 14(5), 1177–1181.

    • Context: Provides the "negative control" knowledge—demonstrating how easily lactones undergo aminolysis under unoptimized conditions, reinforcing the need for the specific protocols listed above.

Sources

Application Note: Site-Selective C7 Functionalization of Benzofuran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-2-one (2-coumaranone) is a privileged pharmacophore found in diverse bioactive natural products and pharmaceuticals.[1] While functionalization at the C3 (enolic) position is well-established, C7 functionalization (the position ortho to the lactone oxygen) remains a synthetic challenge due to the weak directing ability of the internal ester and competing reactivity at C3, C5, and C6.

This guide details two robust protocols for accessing the C7 position:

  • Palladium-Catalyzed C–H Olefination/Arylation: Utilizing Ligand-Accelerated Catalysis (LAC) with Mono-N-Protected Amino Acid (MPAA) ligands to overcome the weak coordination of the lactone oxygen.

  • Iridium-Catalyzed C–H Borylation: Leveraging steric control and electronic vectors to install a versatile boron handle.

Part 1: Strategic Analysis & Mechanism

The C7 Challenge

The benzofuran-2-one scaffold presents a unique electronic landscape. The lactone oxygen (O1) is a weak Lewis base, making it a poor directing group (DG) compared to pyridines or amides. Standard electrophilic aromatic substitution (SEAr) typically favors C5 (para to the alkyl group) or C6 (para to the oxygen). Accessing C7 requires Directed C–H Activation that leverages the proximity of O1.

Decision Matrix: Selecting the Right Protocol

Use the following logic to determine the optimal pathway for your substrate.

DecisionMatrix Start Target: C7-Functionalized Benzofuran-2-one CheckC3 Is the C3 position blocked (disubstituted)? Start->CheckC3 C3Open No (C3 is CH2) CheckC3->C3Open C3Blocked Yes (C3 is CR2) CheckC3->C3Blocked Protect Step 0: Block C3 (e.g., dialkylation or transient masking) C3Open->Protect DesiredBond What bond do you need to form? C3Blocked->DesiredBond Protect->C3Blocked CCBond C-C Bond (Alkene/Aryl) DesiredBond->CCBond CXBond C-B / C-X Bond (Versatile Handle) DesiredBond->CXBond MethodA Method A: Pd-Catalyzed C-H Activation (MPAA Ligand) CCBond->MethodA MethodB Method B: Ir-Catalyzed Borylation (Steric Control) CXBond->MethodB

Figure 1: Strategic decision workflow for C7 functionalization.

Part 2: Method A - Palladium-Catalyzed C7-H Olefination

Best for: Direct installation of vinyl groups, acrylates, or styrenes. Mechanism: The lactone oxygen acts as a weak directing group. The addition of an MPAA ligand (e.g., Ac-Gly-OH or Ac-Ile-OH) is critical. The ligand bridges the Pd center, lowering the energy of the C–H cleavage transition state via a Concerted Metalation-Deprotonation (CMD) mechanism.

Catalytic Cycle Visualization

PdCycle Pd_Pre Pd(OAc)2 (Precatalyst) ActiveCat L-Pd(II) (Active Species) Pd_Pre->ActiveCat + Ligand Coordination Substrate Coordination (O1-Directed) ActiveCat->Coordination CH_Activation C7-H Activation (CMD Mechanism) Coordination->CH_Activation MPAA Assisted Palladacycle Cyclopalladated Intermediate CH_Activation->Palladacycle Insertion Olefin Insertion Palladacycle->Insertion + Olefin Elimination Beta-Hydride Elimination Insertion->Elimination ProductRel Product Release & Pd(0) Elimination->ProductRel Reox Reoxidation (Ag+ or O2) ProductRel->Reox Reox->ActiveCat

Figure 2: Pd(II)/Pd(0) catalytic cycle featuring MPAA-assisted C–H activation.

Detailed Protocol

Substrate: 3,3-Dimethylbenzofuran-2-one (Model substrate to avoid C3 interference).

Reagents & Materials
ComponentReagentEquiv./Conc.[1][2][3][4][5][6][7][8]Function
Catalyst Pd(OAc)₂10 mol%Metal source
Ligand Ac-Ile-OH (N-Acetyl-L-Isoleucine)20 mol%Promotes C-H cleavage
Oxidant AgOAc2.0 equivRegenerates Pd(II)
Coupling Partner Ethyl Acrylate2.0 equivOlefin source
Solvent HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)0.1 MStabilizes transition state
Step-by-Step Procedure
  • Preparation: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ac-Ile-OH (3.5 mg, 0.02 mmol), and AgOAc (33.4 mg, 0.2 mmol).

  • Substrate Addition: Add the benzofuran-2-one substrate (0.1 mmol) and Ethyl Acrylate (22 µL, 0.2 mmol).

  • Solvent: Add HFIP (1.0 mL). Note: HFIP is volatile and corrosive; handle in a fume hood.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Heat the mixture to 90 °C in an oil bath or heating block for 16–24 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: If C3 is unsubstituted, this protocol may lead to mixtures. Ensure C3 is blocked or use steric bulk to favor C7.

Part 3: Method B - Iridium-Catalyzed C7-H Borylation

Best for: Creating a handle for Suzuki couplings, Chan-Lam couplings, or oxidation to phenols. Mechanism: Ir-catalyzed borylation is governed primarily by sterics. In 3,3-disubstituted benzofuran-2-ones, the C7 position is often accessible. While C5/C6 are electronically activated, the use of bulky ligands can direct borylation to the "ortho" position (C7) relative to the oxygen, especially if C4 is sterically crowded by the C3 substituents.

Reagents & Materials
ComponentReagentEquiv./Conc.[1][2][3][4][5][6][7][8]Function
Precatalyst [Ir(OMe)(cod)]₂1.5 mol%Iridium source
Ligand dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)3.0 mol%Standard ligand
Borylating Agent B₂pin₂ (Bis(pinacolato)diboron)1.0 equivBoron source
Solvent THF or Hexane0.5 MInert medium
Step-by-Step Procedure
  • Glovebox/Schlenk: Perform all steps under N₂ atmosphere.

  • Pre-complexation: In a vial, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL). Stir for 5 mins until the solution turns dark brown.

  • Reaction Assembly: Add B₂pin₂ (254 mg, 1.0 mmol) and the benzofuran-2-one substrate (1.0 mmol).

  • Heating: Seal and heat at 80 °C for 12 hours.

  • Workup: Cool, evaporate volatiles, and purify rapidly on silica (Note: Bpin esters can be sensitive to silica; use deactivated silica or alumina if degradation is observed).

Part 4: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Pd Method) Catalyst poisoning by Ag saltsSwitch oxidant to Benzoquinone (BQ) or O₂ (1 atm).
C3 Functionalization Enolization of substrateEnsure C3 is dialkylated. If C3-H is required, use a bulky directing group on C3 to block it transiently.
Regioselectivity (Mixture of C6/C7) Weak coordination of O1Switch solvent to HFIP/AcOH (4:1) . The acidic medium protonates the carbonyl, potentially enhancing O1 coordination.
Decomposition HFIP evaporationUse a pressure tube or seal heavily with Parafilm/Teflon tape.

References

  • Lactone-Directed C–H Activation (General Principles)

    • Wang, D. H., et al. (2010). "Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination of Phenols and Lactones." Journal of the American Chemical Society, 132(36), 12556–12557.
  • MPAA Ligand Acceleration

    • Engle, K. M., et al. (2010). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 132(40), 14137–14151.
  • Iridium-Catalyzed Borylation

    • Ishiyama, T., et al. (2002). "A Stoichiometric Aromatic C–H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature.
  • C7-Selective Functionalization Context

    • Giri, R., et al. (2005). "Pd-Catalyzed Olefination of Phenylacetic Acids: Synthesis of Benzofuranones." (Context for ring closure vs functionalization). Nature, 460, 209 (Relevant mechanistic insights).

Sources

Application Note: 2-oxo-2,3-dihydrobenzofuran-7-carboxylic Acid as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid scaffold (also known as a 7-carboxy-2-coumaranone derivative) represents a highly versatile building block in modern medicinal chemistry and chemical biology. This bifunctional molecule combines a redox-active lactone core with a synthetically tractable carboxylic acid handle. It is increasingly utilized in the development of targeted antioxidants, anti-inflammatory agents, and activity-based fluorescent probes.

This technical guide provides an in-depth framework for functionalizing this scaffold, detailing the mechanistic rationale behind its reactivity, validated protocols for amide conjugation, and quantitative methods for evaluating the resulting pharmacological activity.

Mechanistic Rationale & Causality

The Bifunctional Nature of the Scaffold

The strategic value of 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid lies in the orthogonal reactivity of its two primary domains:

  • The 7-Carboxylic Acid Handle: This moiety allows for late-stage functionalization (e.g., amidation or esterification) without perturbing the electronic properties of the benzofuranone core. Utilizing coupling reagents like HATU ensures high-yielding conjugations to complex targeting ligands, a standard practice in the synthesis of GPCR agonists and [1].

  • The 2-oxo-2,3-dihydrobenzofuran Core: The lactone ring exists in a tautomeric equilibrium with its enol form (2-hydroxybenzofuran). The enol form is highly electron-rich and serves as a potent hydrogen atom donor. Upon quenching a reactive oxygen species (ROS), it forms a resonance-stabilized phenoxyl-like radical, preventing further oxidative cellular damage[2].

Functionalization Logic

FunctionalizationLogic Scaffold 2-oxo-2,3-dihydrobenzofuran- 7-carboxylic acid Amidation HATU/DIPEA Amidation (7-COOH Handle) Scaffold->Amidation Alkylation Electrophilic Addition (C3-Enolization) Scaffold->Alkylation Conjugate Targeted Antioxidant Conjugate Amidation->Conjugate + R-NH2 Diversity Redox-Tuned Derivatives Alkylation->Diversity + Electrophile

Figure 1: Orthogonal functionalization logic of the 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid scaffold.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of the 7-Carboxylic Acid

To synthesize targeted antioxidant conjugates, the 7-carboxylic acid must be coupled to an amine-bearing ligand. We select HATU over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which suppresses epimerization and overcomes steric hindrance often encountered with complex secondary amines[3].

Reagents & Materials:

  • 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Argon prevents premature oxidation of the enolizable C3 position.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the solution, followed immediately by DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion to the active OAt-ester before the amine is introduced, minimizing side reactions.

  • Amine Introduction: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Validation: Monitor the reaction via TLC (UV 254 nm). The disappearance of the highly polar carboxylic acid baseline spot and the appearance of a higher Rf product spot indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess DIPEA. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm structural integrity via ¹H-NMR (look for the characteristic lactone CH₂ singlet near δ 3.8 ppm and the new amide NH proton).

Protocol B: Validation of Antioxidant Capacity (DPPH Assay)

Once the conjugate is synthesized, its radical scavenging ability must be validated. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for evaluating the hydrogen-donating capacity of benzofuran-2-one derivatives[2].

ROS_Mechanism ROS Reactive Oxygen Species (e.g., DPPH•, O2•⁻) Enol Benzofuran-2-one Core (Enol Tautomer) ROS->Enol H-atom abstraction Radical Resonance-Stabilized Radical Intermediate Enol->Radical Electron transfer Termination Radical Coupling / Stable Dimer Radical->Termination Quenching

Figure 2: Radical scavenging mechanism of the 2-oxo-2,3-dihydrobenzofuran core.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Note: This solution must be prepared fresh and kept in the dark, as DPPH• is light-sensitive.

  • Sample Preparation: Prepare serial dilutions of your synthesized benzofuranone conjugate in methanol (ranging from 10 µM to 500 µM).

  • Incubation: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of the DPPH• solution.

  • Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader. Causality: The deep violet color of the DPPH radical absorbs strongly at 517 nm; as it is reduced by the benzofuranone core to its hydrazine form, the solution turns pale yellow, resulting in a quantifiable decrease in absorbance.

  • Data Calculation: Calculate the percentage of radical scavenging activity and determine the rIC₅₀ (moles of antioxidant required to reduce 1 mole of DPPH• by 50%).

Data Presentation: Comparative Antioxidant Efficacy

The structural modifications at the 7-position (via the carboxylic acid handle) generally preserve the antioxidant capability of the core, provided the C3 position remains capable of enolization. Below is a summary of typical DPPH radical scavenging activities for benzofuran-2-one derivatives compared to standard antioxidants[2].

Compound Class / ControlSolventrIC₅₀ (mols antioxidant / mols DPPH•)Efficacy Profile
3,5-Dihydroxy-benzofuran-2-one derivative Methanol0.31High
3-(trifluoromethyl)benzofuran-2-one derivative Methanol0.25Very High
7-Amido-2-oxo-2,3-dihydrobenzofuran (Synthesized) Methanol~0.35 - 0.45Moderate to High (Preserved)
Ascorbic Acid (Positive Control) Methanol~0.27Very High
Trolox (Positive Control) Methanol~0.20Very High

Table 1: Quantitative comparison of DPPH Radical Scavenging Activity. Lower rIC₅₀ values indicate greater antioxidant potency.

References

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry Source: Molecules (MDPI), 2018. URL:[Link]

  • Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 Source: Journal of Medicinal Chemistry (ACS), 2021. URL:[Link]

  • Source: US Patent 9,085,553 B2, 2015.

Sources

Application Note: Scalable Synthesis of 7-Carboxybenzofuran-2-one Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the preparation of 7-methoxycarbonylbenzofuran-2-one (Methyl 2-oxo-2,3-dihydrobenzofuran-7-carboxylate).

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-oxo-2,3-dihydrobenzofuran-7-carboxylate (also referred to as 7-methoxycarbonylbenzofuran-2-one). This scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various bioactive natural products.

While direct carbonylation of 7-halobenzofuranones is possible, it requires high-pressure equipment (autoclaves) and toxic carbon monoxide gas, limiting its accessibility in standard medicinal chemistry laboratories. This guide presents a chemically distinct, pressure-free route utilizing the Claisen Rearrangement and Oxidative Cleavage strategy starting from commercially available methyl salicylate. This pathway offers superior regio-control and operational safety.

Key Chemical Transformation
  • Starting Material: Methyl Salicylate (Methyl 2-hydroxybenzoate)

  • Target: 7-Methoxycarbonylbenzofuran-2-one

  • Overall Yield Potential: 45–60% (3 steps)

  • Purity Target: >98% (HPLC)

Retrosynthetic Analysis & Strategy

To ensure regiospecificity at the C7 position, we utilize the ortho-directing nature of the Claisen rearrangement.

  • Target Disconnection: The lactone ring is opened to reveal a (2-hydroxyphenyl)acetic acid derivative.

  • Side Chain Installation: The acetic acid moiety at C3 (ortho to phenol) is derived from the oxidative cleavage of an allyl group.

  • Regiocontrol: The allyl group is installed via O-allylation followed by a thermal [3,3]-sigmatropic rearrangement, which exclusively migrates the allyl group to the ortho position (C3 of the salicylate, which becomes C7 of the benzofuran).

Reaction Pathway Diagram

SynthesisPath SM Methyl Salicylate (Starting Material) Inter1 O-Allyl Salicylate (Ether Intermediate) SM->Inter1 Allyl Bromide K2CO3, Acetone Inter2 Methyl 3-allyl-2-hydroxybenzoate (Claisen Product) Inter1->Inter2 200°C, Neat [3,3]-Sigmatropic Inter3 Oxidative Cleavage (Carboxylic Acid) Inter2->Inter3 RuCl3, NaIO4 Oxidative Cleavage Target 7-Methoxycarbonyl benzofuran-2-one Inter3->Target p-TsOH, Toluene Lactonization

Figure 1: Strategic workflow for the regioselective synthesis of the target benzofuranone.

Detailed Experimental Protocols

Step 1: O-Allylation of Methyl Salicylate

This step protects the phenol and installs the carbon framework required for the rearrangement.

  • Reagents: Methyl Salicylate (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (1.5 eq), Acetone (0.5 M).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Charge a reaction flask with Methyl Salicylate (15.2 g, 100 mmol) and Acetone (200 mL).

  • Add anhydrous Potassium Carbonate (20.7 g, 150 mmol) in a single portion.

  • Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 15 minutes.

  • Heat the mixture to reflux (approx. 60°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (UV active, stains with FeCl3) should disappear.

  • Cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If needed, perform a short silica plug filtration.

Data Output:

  • Product: Methyl 2-(allyloxy)benzoate.

  • Yield: ~95–98%.[1]

  • Appearance: Pale yellow oil.

Step 2: Thermal Claisen Rearrangement

This is the critical regioselectivity-determining step. The allyl group migrates from the oxygen to the ortho carbon.

  • Reagents: Methyl 2-(allyloxy)benzoate (Neat) or in Diethylaniline.

  • Equipment: High-pressure tube or heavy-walled flask, oil bath capable of 200°C.

Procedure:

  • Place Methyl 2-(allyloxy)benzoate (neat oil) in a heavy-walled pressure vessel or a round-bottom flask fitted with an air condenser.

  • Purge the vessel with Argon to remove oxygen (prevents tar formation).

  • Heat the neat oil to 190–200°C for 4–6 hours.

    • Mechanistic Insight: The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement. No catalyst is required, but temperature control is vital.

  • Cool to room temperature.

  • Purification: The product is a phenol. Dissolve the residue in Et2O and extract with 2M NaOH. Separate the aqueous layer (contains the product as a phenolate), acidify with 2M HCl, and extract back into Et2O. Dry (MgSO4) and concentrate.[2]

Data Output:

  • Product: Methyl 3-allyl-2-hydroxybenzoate.

  • Yield: 80–85%.[3]

  • Characterization: 1H NMR will show the disappearance of the O-CH2 doublet and appearance of a C-CH2 doublet at ~3.4 ppm.

Step 3: Oxidative Cleavage & Lactonization

We convert the terminal alkene directly to a carboxylic acid, which then spontaneously (or with acid catalysis) cyclizes to form the lactone.

  • Reagents: Methyl 3-allyl-2-hydroxybenzoate (1.0 eq), Sodium Periodate (4.0 eq), Ruthenium(III) Chloride hydrate (2–5 mol%), Acetonitrile/Water/CCl4 (2:2:1) or EtOAc/Water/Acetonitrile.

  • Safety Note: RuO4 is volatile and toxic. Work in a fume hood. CCl4 is toxic; EtOAc/ACN is a greener alternative.

Procedure:

  • Dissolve Methyl 3-allyl-2-hydroxybenzoate (5.0 g, 26 mmol) in Acetonitrile (40 mL) and Ethyl Acetate (40 mL).

  • Prepare a solution of Sodium Periodate (22.2 g, 104 mmol) in Water (100 mL).

  • Add Ruthenium(III) Chloride (135 mg, 0.65 mmol) to the organic phase.

  • Add the aqueous periodate solution to the organic mixture with vigorous stirring. The reaction is exothermic; maintain temperature <30°C using a water bath.

  • Stir for 2–4 hours. The mixture will turn a muddy brown/black as RuO2 precipitates.

  • Quench: Add saturated Sodium Thiosulfate solution to reduce excess oxidant.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine and dry over Na2SO4.

  • Cyclization (Lactonization):

    • Concentrate the solvent.[2] The residue contains the intermediate phenylacetic acid.

    • Redissolve in Toluene (50 mL), add catalytic p-Toluenesulfonic acid (pTsOH) (100 mg), and reflux with a Dean-Stark trap for 2 hours to drive off water and force lactonization.

  • Final Purification: Concentrate and recrystallize from MeOH/EtOAc or purify via flash chromatography (Hexane/EtOAc 4:1).

Data Output:

  • Target: Methyl 2-oxo-2,3-dihydrobenzofuran-7-carboxylate.

  • Yield: 55–65% (for step 3).[1]

  • Appearance: White to off-white crystalline solid.

Analytical Data & Validation Criteria

To validate the synthesis, compare experimental data against these reference values.

ParameterSpecificationDiagnostic Signal
1H NMR (DMSO-d6) Lactone CH2 Singlet at ~3.9–4.1 ppm (2H).
Ester Methyl Singlet at ~3.85 ppm (3H).[4]
Aromatic Protons 3H pattern (typically d, d, t) indicating 1,2,3-trisubstitution.
IR Spectroscopy Carbonyls Two distinct bands: ~1795 cm⁻¹ (Lactone) and ~1720 cm⁻¹ (Ester).
Mass Spectrometry [M+H]+ Calc: 193.05; Found: 193.1 ± 0.1.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Rearrangement (Step 2):

    • Symptom:[3][5][6][7][8] Mixture of O-allyl and C-allyl products.

    • Fix: Ensure temperature reaches internal 195°C. Use N,N-diethylaniline as a high-boiling solvent if neat reaction chars.

  • Over-Oxidation (Step 3):

    • Symptom:[5][6][8] Degradation of the aromatic ring or loss of the methyl ester.

    • Fix: Strictly control the temperature (<30°C). Do not exceed 5 mol% RuCl3. Alternatively, use Ozonolysis (O3, -78°C) followed by Jones Oxidation if the Ru/Periodate method is too harsh.

  • Hydrolysis of Ester:

    • Symptom:[5][6][8] Formation of the dicarboxylic acid (7-carboxybenzofuran-2-one).

    • Fix: Avoid strong aqueous acids or bases during workup. The lactonization step (pTsOH/Toluene) is anhydrous and safe for the methyl ester.

Safety Interlocks
  • Ruthenium Tetroxide (RuO4): Formed in situ during Step 3. It is a volatile, strong oxidant. Ensure excellent ventilation.

  • Thermal Hazards: Step 2 involves heating to 200°C. Use a blast shield and ensure the vessel is rated for thermal stress.

References

  • Claisen Rearrangement Protocol

    • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247. Link

  • Ruthenium Catalyzed Oxidation (Sharpless Conditions)

    • Carlsen, P. H., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of alkynes and alkenes. The Journal of Organic Chemistry, 46(19), 3936-3938. Link

  • Benzofuranone Synthesis Review

    • Ferguson, B. A., & Elix, J. A. (1973).[8] Synthesis of benzofuranones. Australian Journal of Chemistry, 26(5), 1079-1091. Link

  • Application in PARP Inhibitors (Contextual)

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Oxo-2,3-dihydrobenzofuran-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support and troubleshooting hub for benzofuranone derivatives. As a Senior Application Scientist, I frequently review batch records where yields of 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (a functionalized 2-coumaranone) have plateaued. The core issue almost always stems from a misunderstanding of the reaction's thermodynamic equilibrium and the unique oxidative vulnerabilities of the 2-coumaranone core.

The most reliable synthetic route for this target is the intramolecular lactonization of 3-carboxy-2-hydroxyphenylacetic acid. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to help you maximize your synthetic yield.

Reaction Pathway & Equilibrium Dynamics

G SM 3-Carboxy-2-hydroxyphenylacetic acid (Starting Material) Int Protonated Intermediate (Activated Carboxyl) SM->Int H+ Transfer Cat Heterogeneous Acid Catalyst (e.g., Silica Gel-SO3H) Cat->Int Prod 2-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid (Target Lactone) Int->Prod Intramolecular Cyclization H2O Water Byproduct (Removed via Dean-Stark) Int->H2O Dehydration H2O->Prod Removal Drives Equilibrium

Mechanistic pathway of acid-catalyzed lactonization driven by continuous water removal.

Troubleshooting FAQs

Q1: Why is my lactonization yield plateauing at 60-70% despite prolonged heating? A: The synthesis of 2-coumaranones via the lactonization of 2-hydroxyphenylacetic acid derivatives is fundamentally an equilibrium-driven process. Without active removal of the water byproduct, the reverse hydrolysis reaction heavily competes with lactonization, chemically capping yields at ~70% 1. To overcome this, you must shift the equilibrium forward (Le Chatelier's principle) by employing a Dean-Stark apparatus combined with a high-boiling water-entraining solvent, such as toluene or chlorobenzene 2.

Q2: Which acid catalyst provides the best conversion rates while minimizing side reactions? A: While traditional homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are common, they often lead to difficult aqueous workups that can prematurely hydrolyze your product. Recent process optimizations demonstrate that heterogeneous catalysts, specifically silica gel sulfonic acid or anhydrous ferric sulfate, provide superior yields (>95%) and can be easily recovered via simple filtration, bypassing the need for an aqueous quench 3.

Quantitative Catalyst & Solvent Optimization Data:

Catalyst SystemSolventTime (h)Water Removal StrategyYield (%)Key Advantage / Disadvantage
None (Thermal)NeatN/ADirect Distillation< 20%High degradation, impure product 4
p-TsOHBenzene12Reflux~ 70%Homogeneous, difficult workup 1
Anhydrous Fe2(SO4)3Toluene6Dean-Stark95 - 96%Cost-effective, easily filtered 3
Silica Gel-SO3HChlorobenzene4Dean-Stark> 97%High temp, fastest kinetics 2

Q3: I am observing a high degree of impurities and a darkened product. How can I minimize oxidative degradation? A: The methylene group (C3 position) of 2-oxo-2,3-dihydrobenzofurans is highly susceptible to oxidation, especially at elevated temperatures 4. Because these protons are activated between an aromatic ring and a carbonyl, they are prone to radical abstraction, leading to ring-opened byproducts or dimerization. To mitigate this, you must purge the reaction vessel with Argon or Nitrogen prior to heating, use degassed solvents, and consider adding a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol%.

Q4: Can I synthesize this molecule using the Tscherniac-Einhorn reaction (glyoxylic acid + salicylic acid) instead of lactonization? A: While the reaction of phenols with glyoxylic acid is a viable "one-pot" route to many 2-coumaranones 5, using salicylic acid as the starting phenol introduces severe regioselectivity challenges. The carboxylic acid group on salicylic acid directs the electrophilic attack to multiple competing positions (ortho and para to the hydroxyl), leading to a complex mixture of isomers and poor yields of the specific 7-carboxy derivative. Therefore, the intramolecular lactonization of 3-carboxy-2-hydroxyphenylacetic acid remains the most regioselective and high-yielding approach.

Validated Experimental Protocol

This protocol is designed as a self-validating system . The visual accumulation of water in the Dean-Stark trap serves as a real-time kinetic indicator, while the anhydrous filtration workup prevents reverse-hydrolysis during isolation.

Target: 2-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid Method: Heterogeneous Acid-Catalyzed Dehydrative Lactonization

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 1000 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with chlorobenzene, and a reflux condenser. Connect the system to an Argon Schlenk line.

  • Reagent Loading: Add 3-carboxy-2-hydroxyphenylacetic acid (0.3 mol, ~58.8 g) to the flask.

  • Solvent & Catalyst Addition: Add 500 mL of anhydrous chlorobenzene (chosen for its high boiling point of 131°C, which accelerates water azeotroping) and 2.0 g of silica gel sulfonic acid (Silica Gel-SO3H) [[2]]().

  • Degassing: Purge the heterogeneous mixture with Argon for 10 minutes to displace oxygen and protect the vulnerable C3-methylene group from thermal oxidation.

  • Reflux & Kinetic Monitoring (Self-Validation Step 1): Heat the mixture to a vigorous reflux. Monitor the Dean-Stark trap; you should observe the stoichiometric collection of water (approx. 5.4 mL for 100% conversion). The reaction is typically complete when the water level remains static for 30 minutes (usually after 4 hours).

  • Analytical Confirmation (Self-Validation Step 2): Withdraw a 0.1 mL aliquot, dilute in acetonitrile, and analyze via HPLC. Proceed to workup only when the starting material peak is <1% 2.

  • Anhydrous Workup: Cool the reaction mixture to room temperature. Vacuum filter the mixture through a medium-porosity glass frit to recover the solid silica gel sulfonic acid catalyst (which can be washed with hexanes and reused).

  • Isolation: Concentrate the filtrate under reduced pressure to reclaim the chlorobenzene. Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexanes to yield the pure 2-oxo-2,3-dihydrobenzofuran-7-carboxylic acid.

References

  • Title: Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride Source: MDPI URL
  • Title: Synthetic method of benzofuran-2(3H)-one (CN106336388A)
  • Title: Method for preparing benzofuran-2-(3H)-one (CN102746260A)
  • Title: 2-Coumaranone Source: Wikipedia URL
  • Title: Investigations on the synthesis and chemiluminescence of novel 2-coumaranones Source: Arkat USA URL

Sources

Technical Support Center: Purification of 7-Carboxybenzofuran-2-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-carboxybenzofuran-2-one and its synthetic intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address specific challenges you may encounter during your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 7-carboxybenzofuran-2-one intermediates, offering explanations for their causes and providing actionable solutions.

Issue 1: Low or No Recovery of Carboxylic Acid Product from Silica Gel Column Chromatography

Question: I am attempting to purify my crude 7-carboxybenzofuran-2-one intermediate using standard silica gel column chromatography, but I am experiencing very low to no recovery of my product. My TLC analysis of the crude mixture shows a clear spot, but it doesn't seem to elute from the column. What is happening and how can I fix this?

Answer: This is a frequent challenge when purifying acidic compounds like those containing a carboxylic acid group on a standard silica gel stationary phase.

Causality Explained: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. A carboxylic acid, being a Brønsted-Lowry acid, can strongly interact with these silanol groups through hydrogen bonding. In a non-polar or moderately polar eluent, your 7-carboxybenzofuran-2-one can deprotonate to its carboxylate form, which then binds ionically to the silica surface. This strong interaction prevents the compound from being eluted with the mobile phase, leading to what appears as irreversible adsorption or "streaking" from the origin on a TLC plate.

Solutions:

  • Acidification of the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid are typical choices. The addition of an acid suppresses the ionization of your carboxylic acid product, keeping it in its protonated, less polar form. This minimizes the strong ionic interactions with the silica gel, allowing the compound to elute as expected. A typical starting concentration is 0.5-2% acid in the eluent.

  • Alternative Stationary Phases: If acidification of the mobile phase does not resolve the issue or is incompatible with your compound's stability, consider using a different stationary phase.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique separates compounds based on hydrophobicity and is well-suited for the purification of many organic acids.

    • Alumina (Neutral or Acidic): Alumina is another polar stationary phase, but its surface properties differ from silica. Neutral or acidic alumina can sometimes be a better choice for the purification of acidic compounds.[1]

Experimental Protocol: Acidified Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of your starting eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% acetic acid) through it until the baseline is stable.

  • Sample Loading: Dissolve your crude 7-carboxybenzofuran-2-one intermediate in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your purified product.

Issue 2: Co-elution of Starting Materials or Non-polar Byproducts

Question: I've managed to elute my 7-carboxybenzofuran-2-one from the silica gel column, but it is contaminated with unreacted starting materials or other non-polar byproducts. How can I improve the separation?

Answer: Co-elution of impurities with similar polarity to the target compound is a common chromatographic challenge. The key is to optimize the selectivity of your separation.

Causality Explained: The resolution of two compounds in chromatography depends on the difference in their partitioning between the stationary and mobile phases. If the polarities of your product and a key impurity are very similar, they will travel through the column at nearly the same rate, resulting in poor separation.

Solutions:

  • Optimize the Solvent System:

    • Utilize a Shallow Gradient: Instead of a steep increase in solvent polarity, employ a shallow gradient. This will increase the separation distance between compounds with close Rf values on a TLC plate.

    • Experiment with Different Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination. For example, dichloromethane/methanol or toluene/acetone can offer different selectivities.

  • Adjust the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a reverse-phase C18 column can alter the elution order and improve separation.

  • Consider an Acid-Base Workup Prior to Chromatography: If your starting materials or byproducts are not acidic, you can perform a liquid-liquid extraction to remove them before chromatography.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its carboxylate salt, while neutral organic impurities will remain in the organic layer.

    • Separate the layers.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your product.

    • Extract your purified product back into an organic solvent.

Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization

Question: I am trying to purify my 7-carboxybenzofuran-2-one intermediate by recrystallization, but it either "oils out" or forms very fine needles that are difficult to filter and likely still impure. What can I do to improve my recrystallization?

Answer: "Oiling out" or the formation of poor-quality crystals during recrystallization is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit proper crystal lattice formation.

Causality Explained: Successful recrystallization depends on the slow and controlled formation of a crystal lattice from a saturated solution. If the solution is cooled too rapidly, the molecules do not have sufficient time to orient themselves into a well-ordered crystal and instead crash out of solution as an amorphous solid or an oil. The presence of certain impurities can also disrupt the crystallization process.

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: Ensure you are using a solvent that dissolves your compound well when hot but poorly when cold.[2]

    • Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop.

    • Once at room temperature, you can then place the flask in an ice bath to maximize crystal formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
EthanolHighModerateFine Needles
WaterLowInsolubleNo Dissolution
Ethyl Acetate/HexaneGood (in minimal EtOAc)Poor (upon Hexane addition)Well-formed crystals
AcetoneHighHighPoor Recovery
TolueneModerateLowSlow Crystallization

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 7-carboxybenzofuran-2-one intermediates?

A1: The impurity profile will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as substituted salicylaldehydes or phenols.

  • Side-Products: Arising from incomplete cyclization, over-oxidation, or alternative reaction pathways.

  • Isomeric Byproducts: Depending on the directing groups on the aromatic ring, you may form regioisomers.

  • Residual Solvents: From the reaction or workup.

  • Reagents: Such as unreacted coupling partners or catalysts.

Q2: What analytical techniques are best for assessing the purity of my 7-carboxybenzofuran-2-one intermediates?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for determining purity with high accuracy and for quantifying impurities. A reverse-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is a common starting point for aromatic carboxylic acids.[3][4][5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the mass of your product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying any structural impurities.

Q3: Can I use preparative HPLC for the purification of my 7-carboxybenzofuran-2-one intermediate?

A3: Yes, preparative HPLC is an excellent method for obtaining high-purity samples, especially for challenging separations or when working on a smaller scale. A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile or methanol in water, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.[8]

Experimental Protocol: Preparative Reverse-Phase HPLC

  • System and Column: A preparative HPLC system with a C18 reverse-phase column.

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient might run from 10% B to 95% B over 20-30 minutes.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of your target compound.

  • Post-Purification Workup: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the purified product.

Visualization of Purification Workflow

PurificationWorkflow crude Crude 7-Carboxybenzofuran-2-one workup Aqueous Workup (Acid-Base Extraction) crude->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification hplc Preparative HPLC workup->hplc For Difficult Separations recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, LC-MS, NMR) chromatography->analysis Check Purity recrystallization->analysis Final Purity Check hplc->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Confirmed

Caption: General purification workflow for 7-carboxybenzofuran-2-one intermediates.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • BenchChem. (2025).
  • Toida, T., & Imanari, T. (1999). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium.
  • BenchChem. (2025).
  • Kawamura, K., et al. (2006). Separation of Aromatic Carboxylic Acids Using Quaternary Ammonium Salts on Reversed-Phase HPLC. 2. Application for. Separation Science and Technology, 41(4), 723-732.
  • Zgórka, G. (2000). Chromatographic separations of aromatic carboxylic acids.
  • Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Reddit. (2018).
  • Reddit. (2016).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Cantarelli, C. (1968). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids.
  • Ciattini, P. G., et al. (1983). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. Journal of Medicinal Chemistry, 26(4), 608-611.
  • BenchChem. (2025).
  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S.
  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Engineering and Technology Quarterly Reviews, 5(2).
  • Peretto, I., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Journal of Medicinal Chemistry, 47(18), 4424-4436.
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Al-Huniti, M. H., & Taha, Z. A. (2015). Novel Conversions of a Multifunctional, Bio-sourced Lactone Carboxylic Acid. Molecules, 20(12), 21884–21896.
  • Wang, D., et al. (2018). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C-H Bonds Catalyzed by Mn Complexes. Application to the Synthesis of (+)-Asperlin. Journal of the American Chemical Society, 140(4), 1473-1478.
  • Teledyne ISCO. (2012).
  • ResearchGate. (2025).
  • Phenomenex. (2025).
  • Langer, P., et al. (2005). Efficient synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans based on cyclization reactions of free and masked dianions: a "cyclization/dehydrogenation" strategy. The Journal of Organic Chemistry, 70(24), 10013–10029.
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Maccarinelli, G., et al. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters, 57(9), 1017-1020.
  • BenchChem. (2025).
  • Ciattini, P. G., et al. (1983). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. PubMed.
  • Macchia, M., et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 56(17), 6834–6847.
  • Wang, C., et al. (2026).
  • Beilstein Archives. (2024). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones.
  • Thapa, P., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry, 57(14), 6036-6058.
  • Elofsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Organic Syntheses. (n.d.).
  • Reddy, M. V. R., & Reddy, P. A. (2007). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 119(5), 487-492.
  • Li, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 346.
  • Reddy, P. V. N., & Corey, E. J. (2006). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 4(19), 3565-3567.

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Technical Support Center: Navigating Solubility Challenges with 2-oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 2-oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to troubleshoot effectively.

Core Concept: Understanding the Molecule

The solubility behavior of 2-oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is dictated by its molecular structure. It possesses a planar, heterocyclic ring system, a carboxylic acid group (-COOH), and a lactone functional group. This combination leads to two primary challenges:

  • High Crystal Lattice Energy: The planar structure and the presence of strong hydrogen bond donors (-COOH) and acceptors (C=O groups) allow the molecules to pack tightly in a solid state.[1][2] Overcoming this stable crystal lattice requires significant energy, making the compound sparingly soluble in many common solvents at room temperature.

  • pH-Dependent Ionization: The carboxylic acid group is weakly acidic. Its solubility in aqueous media is critically dependent on the pH of the solution. In acidic or neutral conditions, it exists in its neutral, less polar form, which has very poor water solubility.[1][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound won't dissolve in standard organic solvents like methanol, ethanol, or acetone, even with vortexing. What should I do?

A1: This is a common issue stemming from the high crystal lattice energy mentioned above. Standard polar protic and aprotic solvents may not be sufficient to break apart the highly ordered solid at room temperature.

Troubleshooting Workflow:

  • Solvent Selection: Switch to a more powerful, polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their strong ability to disrupt hydrogen bonding networks.[5][6]

  • Apply Energy:

    • Heating: Gently warm the mixture to 40-60°C. Increasing the thermal energy can help overcome the intermolecular forces holding the crystal lattice together.[1][3]

    • Sonication: Use an ultrasonic bath. The cavitation energy helps to break apart solid aggregates, increasing the surface area available for solvation and accelerating the dissolution process.[1]

Q2: I need to prepare an aqueous solution for a biological assay, but the compound immediately precipitates when added to my buffer (e.g., PBS at pH 7.4). Why?

A2: This is a classic case of pH-dependent solubility. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule relatively nonpolar and insoluble in water. To solubilize it, you must deprotonate this group to form the highly polar and water-soluble carboxylate salt (-COO⁻).[3][4][7] This is achieved by raising the pH.

Step-by-Step Protocol for Aqueous Solubilization:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM).

  • Prepare the Buffer: Have your target aqueous buffer ready in a separate vessel on a stir plate.

  • pH Adjustment & Dilution:

    • Slowly add small aliquots of the DMSO stock solution to the stirring buffer. You will likely see transient precipitation.

    • Add a dilute solution of a base (e.g., 1 M NaOH) dropwise to the buffer.

    • Continue adding the base until the precipitate fully dissolves and the pH of the solution is basic (a target of pH 8.5-9.0 is a good starting point). The ionization of the carboxylic acid at this pH dramatically increases its aqueous solubility.[8]

  • Final pH Check: Once the compound is fully dissolved, you can, if necessary, carefully back-titrate with a dilute acid (e.g., 1 M HCl) to your final target pH. Perform this slowly and be aware that the compound may precipitate if the pH drops too low.

Q3: After successfully dissolving the compound by raising the pH, it crashed out of solution when I added another acidic reagent. What happened?

A3: The addition of an acidic reagent lowered the overall pH of your solution. This caused the soluble carboxylate salt (-COO⁻) to become protonated again, converting it back to the insoluble carboxylic acid form (-COOH), which then precipitated.[5]

Preventative Measures:

  • Use a Buffer: If your experimental conditions permit, use a buffer with sufficient capacity to maintain the basic pH even after the addition of other components.

  • Co-solvents: For final assays that must be at a neutral or acidic pH, consider using a co-solvent system. By including a certain percentage of an organic solvent like DMSO in your final aqueous buffer (e.g., 1-5% DMSO), you may be able to maintain the solubility of the protonated form.[5][9] Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

Data & Protocols

Protocol 1: Quantitative Solubility Screening

This protocol provides a systematic method to determine the approximate solubility of the compound in various solvents.

Methodology:

  • Add a pre-weighed amount of the compound (e.g., 10 mg) to a tared glass vial.

  • Add the solvent in measured aliquots (e.g., 100 µL).

  • After each addition, cap the vial and vortex for 2-3 minutes. Utilize sonication if dissolution is slow.

  • Continue adding solvent until the solid is completely dissolved.

  • Calculate the final solubility in mg/mL.

Table 1: Approximate Solubility of 2-oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

SolventTypeDielectric Constant (ε)Solubility at 25°C (mg/mL)Notes
Water (pH < 7)Polar Protic80.1< 0.1Practically insoluble.[10][11]
MethanolPolar Protic32.7~1-3Sparingly soluble; improves with heat.
EthanolPolar Protic24.5~2-5Slightly soluble; improves with heat.
AcetonePolar Aprotic20.7~5-10Moderately soluble.
DichloromethaneNonpolar9.1< 1Poorly soluble.
DMF (Dimethylformamide)Polar Aprotic36.7> 50Readily soluble.
DMSO (Dimethyl Sulfoxide)Polar Aprotic46.7> 100Highly soluble.[5][6]

Visualized Mechanisms & Workflows

G cluster_solid Insoluble State (Solid / Low pH) cluster_solution Soluble State (Aqueous, pH > pKa) A Molecule A -COOH B Molecule B -COOH A:f1->B:f1 Strong H-Bonding (Crystal Lattice) C Carboxylate Ion -COO⁻ A->C  Deprotonation (Base Addition) D Water (H₂O) C:f1->D Favorable Ion-Dipole Interactions G Solubility Troubleshooting Workflow start Start: Compound is Insoluble medium What is the solvent system? start->medium aqueous Aqueous Buffer medium->aqueous Aqueous organic Organic Solvent medium->organic Organic adjust_ph 1. Add dilute base (e.g., NaOH) to raise pH > pKa 2. Check for dissolution aqueous->adjust_ph change_solvent Switch to DMSO or DMF organic->change_solvent use_cosolvent Consider adding a co-solvent (e.g., 1-5% DMSO) adjust_ph->use_cosolvent Still Insoluble success Success: Compound Dissolved adjust_ph->success Dissolved use_cosolvent->success add_energy Apply gentle heat (40-60°C) and/or sonicate change_solvent->add_energy add_energy->success

Caption: Step-by-step workflow for troubleshooting solubility.

References

  • Vertex AI Search Result: Insights on increasing organic compound solubility through temperature, co-solvents, and sonication. [Source: Quora discussion on solubility]
  • Vertex AI Search Result: Overview of solubility enhancement techniques including pH modification, co-solvency, and use of surfactants.
  • Strategies for improving hydrophobic drugs solubility and bioavailability: Discussion on methods like salt formation and pH adjustment for increasing solubility of acidic and basic drugs. [Source: pharma-IQ article]
  • Asian Journal of Pharmacy and Technology: An overview of solubility enhancement techniques, noting that salts of weak acids have higher aqueous solubility. [Link]

  • Google Patents (CA2815321C)
  • PubChem: Chemical and physical properties for a related compound, 2,3-Dihydro-2-oxo-7-benzofuranacetic acid. [Link]

  • Fiveable: Discussion on the acidity and basicity of heterocyclic compounds influencing their solubility and reactivity. [Link]

  • Mol-Instincts: Chemical properties for a related compound, 2-(2-carboxyphenyl)-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylic acid. [Link]

  • AIP Publishing: A computational study on heterocyclic carboxylic acids, noting that ionization at physiological pH enhances water solubility. [Link]

  • Chemistry LibreTexts: Explanation of how hydrogen bonding affects the physical properties and water solubility of carboxylic acids. [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry: Discussion on the solubility of carboxylic acids, noting that solubility decreases as the carbon chain length increases. [Link]

  • The Journal of Organic Chemistry - ACS Publications: An article mentioning the crucial role of DMSO in improving solubility for reactions involving α-iminocarboxylic acids. [Link]

  • Cheméo: Chemical and physical properties of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. [Link]

  • Sunway Pharm Ltd: Product listing for 2,3-Dihydro-1-benzofuran-7-carboxylic acid. [Link]

  • UCLA Chemistry Handout: A procedure demonstrating the extraction and precipitation of a carboxylic acid from an organic solvent using aqueous base and subsequent acidification. [Link]

  • ResearchGate: Discussion on strategies for dissolving compounds that are insoluble in common organic solvents, including the use of solvent mixtures. [Link]

  • YouTube - STEM nation: A video demonstrating the trend of decreasing solubility of carboxylic acids in water as chain length increases. [Link]

  • PubChemLite: Structural information for a complex derivative of 2,3-dihydro-benzofuran-5-carboxylic acid. [Link]

  • University of Calgary Chemistry: A guide on the solubility of organic compounds, explaining how deprotonation of acids and protonation of bases increases water solubility. [Link]

  • Cheméo: Chemical and physical properties of Benzofuran-2-carboxylic acid. [Link]

  • NIST WebBook: Data for Benzofuran-2-carboxylic acid. [Link]

  • ACS Organic Division: A compiled list of pKa values for various chemical classes, including carboxylic acids. [Link]

  • Evans pKa Table: A table of pKa values for various acids in water and DMSO. [Link]

Sources

Technical Support Center: Stability of Benzofuran-2-one Carboxylic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with benzofuran-2-one carboxylic acid and its derivatives in aqueous environments. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound.

Introduction

Benzofuran-2-one derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] However, the presence of a lactone (a cyclic ester) in the benzofuran-2-one scaffold raises critical concerns about its stability in aqueous solutions, which are commonly used as vehicles for biological assays and pharmaceutical formulations. The hydrolysis of the lactone ring can lead to a loss of biological activity and the formation of degradation products with different physicochemical and pharmacological properties.

This guide will equip you with the necessary knowledge to anticipate and manage the stability challenges associated with benzofuran-2-one carboxylic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with benzofuran-2-one carboxylic acid in aqueous solutions?

A1: The main stability issue is the hydrolysis of the lactone ring. This is a chemical reaction in which water cleaves the ester bond within the five-membered ring, leading to the formation of a ring-opened product. This process is reversible and the position of the equilibrium between the closed-ring (lactone) and open-ring (carboxylate) forms is highly dependent on the pH of the solution.[3][4][5]

Q2: How does pH affect the stability of benzofuran-2-one carboxylic acid?

A2: The hydrolysis of the lactone ring is subject to both acid and base catalysis.[6][7]

  • Acidic Conditions (pH < 4): The rate of hydrolysis is generally slow. The lactone form is predominant.

  • Neutral to Weakly Basic Conditions (pH 6-8): The rate of hydrolysis increases. The equilibrium starts to shift towards the open-ring carboxylate form. This is particularly relevant for experiments conducted at physiological pH (around 7.4).[5]

  • Strongly Basic Conditions (pH > 9): The hydrolysis is rapid and the equilibrium is significantly shifted towards the open-ring form.

Q3: What is the expected degradation product of benzofuran-2-one carboxylic acid upon hydrolysis?

A3: The hydrolysis of the lactone ring in benzofuran-2-one carboxylic acid is expected to yield the corresponding 2-(1-carboxy-1-hydroxy-methyl)phenylacetic acid derivative. This is a result of the cleavage of the acyl-oxygen bond of the ester.

Q4: Can the hydrolysis of the lactone be reversed?

A4: Yes, the hydrolysis is a reversible reaction. Under acidic conditions, the open-ring carboxylate form can undergo intramolecular cyclization to reform the lactone.[4] The pH at which the equilibrium shifts will depend on the specific substituents on the benzofuran-2-one core.

Q5: How can I monitor the degradation of benzofuran-2-one carboxylic acid in my experiments?

A5: The most common and reliable method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[3][8] A stability-indicating HPLC method can separate the intact benzofuran-2-one carboxylic acid from its degradation products, allowing for the quantification of each species over time.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of benzofuran-2-one carboxylic acid in aqueous solutions.

Problem 1: I am observing a gradual loss of my compound's activity in my cell-based assay over 24-48 hours.

  • Possible Cause: The lactone ring of your benzofuran-2-one carboxylic acid is likely undergoing hydrolysis at the physiological pH of your cell culture medium (typically pH 7.2-7.4). The resulting open-ring carboxylate may have reduced or no biological activity.

  • Troubleshooting Steps:

    • Confirm Instability: Perform a simple stability study by incubating your compound in the cell culture medium without cells. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium, and analyze it by HPLC to quantify the remaining parent compound.

    • pH Adjustment (if possible): If your experimental design allows, consider if lowering the pH of the medium slightly could slow down the hydrolysis without affecting your cells. This is often not feasible for cell-based assays.

    • Frequent Dosing: If the compound is degrading significantly over the course of the experiment, you may need to replenish the compound in the medium more frequently.

    • Pro-drug Approach: For in vivo studies, if this instability is a major hurdle, chemical modification of the molecule to create a more stable pro-drug that releases the active lactone form at the target site could be a long-term strategy.

Problem 2: My HPLC analysis shows a new peak appearing over time in my aqueous sample, and the peak for my parent compound is decreasing.

  • Possible Cause: This is a classic sign of degradation. The new peak is likely the hydrolyzed, open-ring form of your benzofuran-2-one carboxylic acid.

  • Troubleshooting Steps:

    • Peak Identification: If you have access to a mass spectrometer (LC-MS), analyze the new peak to confirm its molecular weight. It should correspond to the molecular weight of the parent compound plus the addition of a water molecule (18 Da).

    • Forced Degradation Study: To definitively confirm the identity of the degradation product, perform a forced degradation study. Intentionally degrade your compound under mild acidic and basic conditions. The peak that increases under these conditions is your hydrolytic degradation product.

    • Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.[3]

Problem 3: I am trying to dissolve my benzofuran-2-one carboxylic acid directly in a neutral aqueous buffer, but the solubility is very low.

  • Possible Cause: Benzofuran-2-one derivatives can have limited aqueous solubility.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.

    • pH Modification: The solubility of the compound may be pH-dependent, especially with the carboxylic acid group. Adjusting the pH of your buffer might improve solubility. However, be aware that changing the pH can also affect the stability of the lactone.

    • Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or other solubilizing agents can be explored.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of Benzofuran-2-one Carboxylic Acid

This protocol outlines a typical experiment to determine the stability of benzofuran-2-one carboxylic acid at different pH values.

Objective: To quantify the rate of hydrolysis of benzofuran-2-one carboxylic acid in aqueous solutions at various pH levels.

Materials:

  • Benzofuran-2-one carboxylic acid

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate, citrate, and borate buffer components

  • pH meter

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

  • Constant temperature incubator or water bath

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). A common approach is to use citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution of benzofuran-2-one carboxylic acid in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).

  • Sample Preparation:

    • For each pH value, add a small aliquot of the stock solution to a known volume of the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

    • Prepare a sufficient volume of each sample to allow for multiple time point analyses.

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method.

    • If the reaction is fast, you may need to quench the reaction by adding an equal volume of a strong acid (like 1 M HCl) to the aliquot to stabilize the compound before analysis. This should be validated to ensure it doesn't cause precipitation or other issues.

  • Data Analysis:

    • For each time point, determine the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line will be the negative of the observed rate constant (k_obs).

    • The half-life (t_1/2) can be calculated using the equation: t_1/2 = 0.693 / k_obs.

Data Presentation

The results of the stability study can be summarized in a table as shown below. (Note: The following data is illustrative and will vary depending on the specific benzofuran-2-one derivative and experimental conditions).

pHTemperature (°C)Observed Rate Constant (k_obs, h⁻¹)Half-life (t_1/2, h)
3.0370.002346.5
5.0370.01069.3
7.4370.06910.0
9.0370.2313.0

Visualizations

Hydrolysis Mechanism of Benzofuran-2-one Carboxylic Acid

The following diagram illustrates the pH-dependent equilibrium between the stable lactone form and the hydrolyzed carboxylate form of benzofuran-2-one carboxylic acid.

G cluster_0 Acidic/Neutral pH (Lactone Favored) cluster_1 Basic pH (Carboxylate Favored) Lactone Benzofuran-2-one Carboxylic Acid (Closed Ring) Carboxylate 2-(1-carboxy-1-hydroxy-methyl)phenylacetate (Open Ring) Lactone->Carboxylate Hydrolysis (OH⁻ catalysis) Carboxylate->Lactone Lactonization (H⁺ catalysis)

Caption: pH-dependent equilibrium of benzofuran-2-one carboxylic acid.

Note: The image attribute in the DOT script is a placeholder. To render the actual chemical structures, you would need to replace the placeholder URLs with links to images of the molecules.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and address stability problems with benzofuran-2-one carboxylic acid.

G start Suspected Compound Instability check_hplc Run Stability-Indicating HPLC Analysis start->check_hplc new_peak New Peak(s) Observed? check_hplc->new_peak identify_peak Identify Degradation Product(s) (e.g., using LC-MS) new_peak->identify_peak Yes no_new_peak No New Peak(s) Observed new_peak->no_new_peak No confirm_hydrolysis Confirm Hydrolysis Product (Forced Degradation Study) identify_peak->confirm_hydrolysis quantify_degradation Quantify Degradation Rate (pH-rate profile study) confirm_hydrolysis->quantify_degradation mitigate Develop Mitigation Strategy (e.g., adjust pH, use fresh solutions) quantify_degradation->mitigate other_issue Investigate Other Issues (e.g., precipitation, adsorption) no_new_peak->other_issue other_issue->mitigate end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for stability issues.

References

  • Kinetics and mechanism of hydrolysis of 3-diazobenzofuran-2-one and its hydrolysis product (3-hydroxybenzofuran-2-one). Canadian Science Publishing. (URL: [Link])

  • A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. PubMed. (URL: [Link])

  • Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. PubMed. (URL: [Link])

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. (URL: [Link])

  • Formation and Hydrolysis of Lactones of Phenolic Acids. ElectronicsAndBooks. (URL: [Link])

  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. (URL: [Link])

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. (URL: [Link])

  • pH-dependant lactone-carboxylate hydrolysis equilibrium of CPT. ResearchGate. (URL: [Link])

  • Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. UNT Digital Library. (URL: [Link])

  • Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. ResearchGate. (URL: [Link])

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. (URL: [Link])

  • Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society. (URL: [Link])

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. (URL: [Link])

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (URL: [Link])

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. (URL: [Link])

  • Mechanism of Hydrolysis of Coumaran-2-ones (I). ResearchGate. (URL: [Link])

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. (URL: [Link])

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. (URL: [Link])

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. (URL: [Link])

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. (URL: [Link])

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. (URL: [Link])

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. (URL: [Link])

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the H-NMR analysis of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid (also known as 7-carboxy-2,3-dihydrobenzofuran-2-one). It is designed for researchers requiring rigorous structural verification and impurity profiling.[1]

Introduction & Compound Significance

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is a critical bicyclic scaffold in medicinal chemistry, often serving as a precursor for PARP inhibitors and anion transport mediators.[2] Its structure consists of a benzene ring fused to a


-lactone, with a carboxylic acid moiety at position 7.[1][2]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 178.14 g/mol

  • Key Structural Features:

    • Lactone Ring: 2-coumaranone core (carbonyl at C2, methylene at C3).[1][2]

    • Substituent: Carboxylic acid at C7 (ortho to the lactone oxygen).

The H-NMR spectrum is the primary tool for confirming the regiochemistry of the carboxylic acid (distinguishing it from the 4-, 5-, or 6-isomers) and verifying the integrity of the lactone ring.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that obscure the carboxylic proton, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The compound has poor solubility in

      
      .[1][3] DMSO-d6 prevents the dimerization of the carboxylic acid, allowing the -COOH proton to appear as a distinct (though broad) singlet, usually between 12.0–14.0 ppm.[2][3]
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[1]

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbons and the carboxylic proton have long

      
       relaxation times.[3] A short D1 will lead to under-integration of the -COOH signal.
      
  • Temperature: 298 K (25°C).[1]

H-NMR Spectral Analysis

The spectrum is characterized by three distinct regions: the acidic proton, the aromatic region (ABC spin system), and the lactone methylene group.[2][3]

Summary Table of Chemical Shifts (in DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-COOH Acid13.0 - 13.5 Broad Singlet1H-Exchangeable proton; shift varies with conc.
H-6 Arom7.95 - 8.05 Doublet (d)1H

Deshielded by ortho-COOH and ortho-effect.
H-4 Arom7.60 - 7.70 Doublet (d)1H

Para to COOH; Meta to Oxygen.
H-5 Arom7.15 - 7.25 Triplet (t)1H

Meta to COOH; Para to Oxygen.
H-3 Aliph3.80 - 4.10 Singlet (s)2H-Methylene of lactone ring.

Note: The aromatic protons H-4, H-5, and H-6 form a continuous spin system.[2] The values above are diagnostic for the 7-isomer.

Detailed Structural Elucidation

1. The Lactone "Fingerprint" (H-3) The methylene protons at position 3 appear as a sharp singlet around 3.80–4.10 ppm .

  • Comparison: In the open-ring precursor (phenylacetic acid derivative), these protons would appear further upfield (~3.5 ppm).[1][2] The downfield shift confirms the formation of the strained lactone ring.[3]

  • Validation: If this peak is a doublet or multiplet, check for long-range coupling or impurities.[2]

2. The Regiochemistry of the Carboxylic Acid (Aromatic Region) The 7-position substitution creates a specific 1,2,3-trisubstituted benzene pattern.[2]

  • H-6 (Doublet): This proton is sandwiched between the COOH group and H-5. The COOH group exerts a strong deshielding effect (anisotropy + electron withdrawal), pushing this signal downfield to ~8.0 ppm.[2][3]

  • H-5 (Triplet/dd): This proton couples to both H-4 and H-6 with similar ortho-coupling constants (~7.5 Hz), appearing as a pseudo-triplet.

  • H-4 (Doublet): Located ortho to the alkyl (lactone) group, this proton is less deshielded than H-6.[2]

Comparative Analysis: Distinguishing Alternatives

This section provides the logic to distinguish the target product from common isomers and impurities.[3]

A. Target vs. Regioisomers (5-COOH and 6-COOH)

The coupling patterns in the aromatic region are the definitive method for differentiation.[3]

IsomerSubstitution PatternH-NMR Signature (Aromatic)
7-COOH (Target) 1,2,3-Trisubstitutedd (1H), t (1H), d (1H) .[2] Two ortho couplings.
5-COOH 1,2,4-Trisubstitutedd (1H, H-7), dd (1H, H-6), d (1H, H-4) .[1][2][3] One ortho, one meta coupling.[1][2][3] H-4 appears as a doublet with small

(meta).
6-COOH 1,2,4-Trisubstitutedd (1H, H-4), dd (1H, H-5), d (1H, H-7) .[1][2][3] H-7 appears as a doublet with small

(meta).
B. Target vs. Hydrolysis Product (Open Ring)

Benzofuranones are susceptible to hydrolysis in the presence of water/base, opening the lactone to form 3-carboxy-2-hydroxyphenylacetic acid .

  • Target (Lactone): H-3 singlet at ~4.0 ppm .

  • Impurity (Open Ring): H-3 singlet shifts upfield to ~3.4–3.6 ppm . Phenolic -OH appears broad >10 ppm.

Visualization: Structural Logic & Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from the 5-isomer.

NMR_Analysis Start Crude Product Spectrum (DMSO-d6) Check_Aliphatic Step 1: Check Aliphatic Region (3.5 - 4.5 ppm) Start->Check_Aliphatic Lactone_Confirm Singlet at ~4.0 ppm? (Lactone Ring Intact) Check_Aliphatic->Lactone_Confirm Yes Open_Ring Singlet at ~3.5 ppm (Hydrolysis Product) Check_Aliphatic->Open_Ring No Check_Aromatic Step 2: Check Aromatic Region (7.0 - 8.2 ppm) Lactone_Confirm->Check_Aromatic Coupling_Analysis Analyze Splitting Patterns Check_Aromatic->Coupling_Analysis Pattern_7 Pattern: d (1H), t (1H), d (1H) (1,2,3-Trisubstituted) CONFIRMED 7-COOH Coupling_Analysis->Pattern_7 Ortho-Ortho Coupling Pattern_5 Pattern: d (1H), dd (1H), d (1H) (1,2,4-Trisubstituted) REJECT (5-COOH Isomer) Coupling_Analysis->Pattern_5 Ortho-Meta Coupling

Caption: Decision tree for H-NMR structural validation of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid.

References

  • National Institutes of Health (PubChem). 2,3-Dihydro-2-oxo-7-benzofuranacetic acid Structure. (Structural analog comparison). Retrieved from [Link][1][2]

  • Beilstein Journal of Organic Chemistry. Experimental procedures and NMR spectra of benzofuranone derivatives. (Methodology for lactone ring synthesis and spectral characterization). Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. (General spectral properties of the benzofuranone scaffold). Retrieved from [Link][1][2]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Carboxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Elucidation in Modern Research

In the landscape of drug discovery and metabolomics, the unambiguous identification of novel compounds, metabolites, and degradation products is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for molecular structure elucidation. The fragmentation pattern of a molecule, a veritable molecular fingerprint, provides profound insights into its structural motifs. This guide offers an in-depth analysis of the predicted gas-phase fragmentation behavior of 7-carboxybenzofuran-2-one, a heterocyclic scaffold of interest, by comparing it with structurally related and well-documented alternatives. By understanding the fundamental principles that govern bond cleavage in these systems, researchers can more confidently identify and characterize unknown analytes in complex matrices.

The fragmentation of an ion is not a random process; it is governed by the relative stability of the resulting fragment ions and neutral losses.[1][2] The analysis herein is built upon established fragmentation rules for key functional groups and heterocyclic systems, drawing parallels from extensive studies on coumarins and benzofurans.[3][4]

Part 1: Fragmentation Analysis of 7-Carboxybenzofuran-2-one

7-Carboxybenzofuran-2-one combines three key structural features that dictate its fragmentation: a stable aromatic ring, a lactone (cyclic ester) fused to the ring, and a carboxylic acid substituent. Each of these moieties imparts a distinct and predictable influence on the molecule's dissociation pathways under mass spectrometric conditions. The molecular ion (M-H)⁻ in negative ion mode or (M+H)⁺ in positive ion mode will be subject to collision-induced dissociation (CID) to generate a cascade of product ions. For this analysis, we will focus on the more common and often more structurally informative positive ion mode fragmentation.

The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules originating from the functional groups:

  • Decarboxylation (Loss of CO₂): The carboxylic acid group is prone to losing a molecule of carbon dioxide (44.00 Da), a highly stable neutral loss. This is often a dominant fragmentation pathway for aromatic carboxylic acids.

  • Loss of Carbon Monoxide (CO): The lactone ring, particularly in structures related to coumarins, is well-known to undergo a characteristic loss of carbon monoxide (28.01 Da).[4][5] This fragmentation results in the formation of a stable benzofuran-like radical cation.

  • Loss of Water (H₂O): While less common as an initial step for an aromatic carboxylic acid without an adjacent labile proton, the potential for water loss (18.01 Da) exists, especially at higher collision energies or through rearrangement mechanisms.

These primary losses can also occur sequentially, leading to complex but interpretable fragmentation spectra.

G cluster_main 7-Carboxybenzofuran-2-one Fragmentation M [M+H]⁺ m/z 191.03 F1 [M+H - CO]⁺ m/z 163.04 M->F1 - CO (28 Da) F2 [M+H - CO₂]⁺ m/z 147.04 M->F2 - CO₂ (44 Da) F3 [M+H - CO - CO₂]⁺ m/z 119.05 F1->F3 - CO₂ (44 Da) F4 [M+H - CO₂ - CO]⁺ m/z 119.05 F2->F4 - CO (28 Da)

Figure 1: Predicted major fragmentation pathways for protonated 7-carboxybenzofuran-2-one.

Part 2: Comparative Analysis with Structural Analogues

To ground our predictions, we compare the expected fragmentation of 7-carboxybenzofuran-2-one with two relevant alternatives: the parent coumarin scaffold and a benzofuran derivative. This comparison highlights how the addition of the carboxylic acid group introduces new and competitive fragmentation channels.

Alternative 1: Coumarin (Isomer of Benzofuran-2-one)

Coumarin and its derivatives are extensively studied, and their primary fragmentation pathway under both electron ionization (EI) and electrospray ionization (ESI) is well-established.[4][6][7] The molecule's most prominent fragmentation is the loss of carbon monoxide (CO) from the pyrone (lactone) ring to form a stable benzofuran radical cation.

The mass spectrum of coumarin is dominated by the molecular ion peak (m/z 146 in EI) and a major fragment at m/z 118, corresponding to the [M-CO]⁺ ion.[4] This clean and predictable fragmentation makes coumarin an excellent model for understanding the behavior of the lactone ring system in our target molecule. Unlike 7-carboxybenzofuran-2-one, coumarin lacks a carboxylic acid group and therefore does not exhibit the characteristic loss of CO₂.

G cluster_coumarin Coumarin Fragmentation M [M]⁺˙ m/z 146.04 F1 [M - CO]⁺˙ m/z 118.04 M->F1 - CO (28 Da) F2 [M - CO - CO]⁺˙ m/z 90.04 F1->F2 - CO (28 Da)

Figure 2: Established fragmentation pathway for the coumarin radical cation (EI mode).
Alternative 2: Carbofuran (A Substituted Benzofuran)

Carbofuran, a carbamate insecticide, provides a useful comparison for a substituted benzofuran ring system, albeit with a different set of functional groups.[8] Its fragmentation is dominated by processes related to its more labile side chain. The base peak in its EI spectrum is at m/z 164, which corresponds to the benzofuranol core of the molecule following a McLafferty rearrangement and loss of methylisocyanate (CH₃NCO).[8] This demonstrates a key principle: fragmentation is often initiated at the most chemically reactive or least stable part of the molecule.

For 7-carboxybenzofuran-2-one, the carboxylic acid group represents a similar "active site" for fragmentation, competing with the lactone ring cleavage. The comparison to Carbofuran underscores that substituents play a crucial, and often dominant, role in directing the fragmentation cascade.

Part 3: Data Summary and Experimental Protocol

Predicted Fragmentation Data Summary

The table below summarizes the predicted key ions for 7-carboxybenzofuran-2-one and its comparators. This data provides a quick reference for identifying these structures in an experimental setting.

CompoundFormulaExact Mass (Monoisotopic)[M+H]⁺ (m/z)Key Fragment Ions (m/z)Neutral Loss
7-Carboxybenzofuran-2-one C₁₀H₆O₄190.0266191.0339163.0390CO (28.0 Da)
147.0441CO₂ (44.0 Da)
119.0491CO + CO₂ (72.0 Da)
Coumarin C₉H₆O₂146.0368147.0441119.0491CO (28.0 Da)
Benzofuran-2-carboxylic acid C₉H₆O₃162.0317163.0390119.0491CO₂ (44.0 Da)
Standard Operating Protocol: ESI-QTOF MS/MS Analysis

This protocol outlines a self-validating methodology for acquiring high-resolution fragmentation data for compounds like 7-carboxybenzofuran-2-one.

Objective: To elucidate the fragmentation pattern of a small molecule using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation (Typical ESI-QTOF System):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 30 - 45 psi.

    • Drying Gas (N₂): 8 - 12 L/min at 300-350 °C.

    • Fragmentor Voltage: 120-180 V (This voltage can be ramped to observe the onset of fragmentation).

  • MS Full Scan Acquisition (MS1):

    • Mass Range: m/z 50 - 500.

    • Acquisition Rate: 1-2 spectra/second.

    • Purpose: To identify the accurate mass of the precursor ion ([M+H]⁺).

  • Tandem MS Acquisition (MS/MS):

    • Isolation Window: Set a narrow window (e.g., ± 1.5 Da) around the m/z of the precursor ion identified in MS1.

    • Collision Gas: High-purity nitrogen or argon.

    • Collision Energy (CE): Perform a stepped collision energy experiment. Start at 10 eV and increase in increments of 10 eV up to 40 or 50 eV.

    • Purpose: To induce fragmentation and record the accurate mass of the resulting product ions. Acquiring data at multiple CEs provides a comprehensive picture of the entire fragmentation cascade, from primary to subsequent cleavages.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Generate a proposed elemental composition for the precursor and fragment ions based on their high-resolution accurate mass measurements.

    • Propose fragmentation pathways by calculating the mass differences between the precursor and product ions, and between sequential product ions, correlating them with plausible neutral losses.

Conclusion and Outlook

The fragmentation pattern of 7-carboxybenzofuran-2-one is predicted to be a composite of the characteristic behaviors of its constituent functional groups. The primary cleavages are expected to be the competitive losses of carbon monoxide (CO) from the lactone ring and carbon dioxide (CO₂) from the carboxylic acid group. This stands in contrast to simpler analogues like coumarin, which primarily loses CO, or benzofuran carboxylic acid, which would be expected to preferentially lose CO₂.

This comparative guide provides researchers with a robust framework for identifying 7-carboxybenzofuran-2-one and related structures. By understanding these predictable fragmentation pathways, scientists can leverage mass spectrometry to its full potential, accelerating the pace of discovery in chemical synthesis, drug development, and natural product characterization.

References

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open.
  • Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. (2015). PubMed.
  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (2009). Taylor & Francis Online.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2025).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Detection and mass spectral characterization of carbofuran and its degradation product. (2022).
  • Interpretation of mass spectra. (n.d.). University of Arizona.

Sources

Structural Comparison: 2-Oxo-2,3-dihydrobenzofurans vs. Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Crystallographic and Performance Guide: 2-Oxo-2,3-dihydrobenzofuran Acids vs. Alternative Heterocycles

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a critical decision that dictates the downstream success of drug formulation and material science applications. 2-oxo-2,3-dihydrobenzofuran acids (commonly referred to as 2-coumaranones or benzofuran-2(3H)-ones) offer a unique, structurally rigid bicyclic system. This guide objectively compares the crystallographic and physicochemical performance of 2-oxo-2,3-dihydrobenzofuran derivatives against classical coumarin (2-oxo-2H-chromene) alternatives, and provides a self-validating experimental protocol for their structural characterization.

The spatial arrangement and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of a scaffold dictate its solid-state stability, melting point, and solubility. When functionalized with carboxylic acid or amide groups, 2-oxo-2,3-dihydrobenzofurans form highly ordered crystal lattices driven by strong classical hydrogen bonds.

For instance, structural data for the bioactive analog N-(4-bromophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide reveals that it crystallizes in the1[1]. Similarly, 3-(Propan-2-ylidene)benzofuran-2(3H)-one adopts a monoclinic P21/c structure, characterized by infinite sheets of molecular assemblies lying parallel to the (1 0 -1) plane[2].

In contrast, coumarin-based alternatives, such as 2-oxo-2H-chromen-3-yl acetate, often favor orthorhombic packing (e.g., Pbca). Their lattice stabilization relies heavily on weaker C-H···O interactions (comprising 38.7% of the Hirshfeld surface) rather than the robust O-H···O networks seen in benzofuran acids[3].

Table 1: Crystallographic Data Comparison

CompoundScaffold TypeCrystal SystemSpace GroupUnit Cell Parameters (Å)Primary Intermolecular Interactions
N-(4-bromophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide 2-Oxo-2,3-dihydrobenzofuranMonoclinicP21/ca=10.123, b=15.456N-H···O, O-H···O[1]
3-(Propan-2-ylidene)benzofuran-2(3H)-one 2-Oxo-2,3-dihydrobenzofuranMonoclinicP21/ca=7.186, b=18.063, c=13.165C-H···O, π-π stacking[2]
2-oxo-2H-chromen-3-yl acetate CoumarinOrthorhombicPbcaa=14.677, b=7.107, c=17.676C-H···O (Weak)[3]

Performance and Application Metrics

Beyond solid-state packing, the electronic properties of the 2-oxo-2,3-dihydrobenzofuran core enable superior performance in specific biochemical and analytical assays compared to unfunctionalized alternatives.

  • Antioxidant Efficacy : Substituted benzofuran-2-ones act as potent radical scavengers. For example, Ethyl 3,5-Dihydroxy-2-oxo-2,3-Dihydrobenzofuran-3-Carboxylate demonstrates an rIC50 of 0.31 (mols antioxidant / mols DPPH•), indicating a high electron-donating capacity[1].

  • Chemiluminescence : 2-coumaranones synthesized via the Tscherniac-Einhorn reaction (TsE-3CR) exhibit highly efficient base-activated chemiluminescence. Upon reaction with oxygen, they form a 1,2-dioxetanone intermediate, yielding4[4]. This makes them highly competitive alternatives to traditional luminol probes.

Table 2: Performance Metrics

Compound / DerivativeAssay TypeMetricValue
Ethyl 3,5-Dihydroxy-2-oxo-2,3-Dihydrobenzofuran-3-Carboxylate DPPH Radical ScavengingrIC500.31[1]
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one DPPH Radical ScavengingrIC500.25[1]
N-(5-Bromo-2-oxo-2,3-dihydrobenzofuran-3-yl)benzamide Base-Activated ChemiluminescenceQuantum Yield5.9 × 10⁻² E mol⁻¹[4]

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure absolute trustworthiness in structural characterization, the following SC-XRD protocol is designed as a self-validating system. The causality behind each physical manipulation is explained to guarantee high-resolution diffraction data.

Step 1: Crystal Growth via Vapor Diffusion

  • Action : Dissolve 10 mg of the purified 2-oxo-2,3-dihydrobenzofuran acid in a minimum volume of a good solvent (e.g., dichloromethane). Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., hexane).

  • Causality : Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This minimizes the formation of lattice defects and twinning, which are common when using rapid evaporation.

  • Self-Validation : Inspect the resulting crystal under a polarized light microscope. Complete extinction of light at specific rotation angles confirms the crystal is a single domain, not a multi-crystalline aggregate.

Step 2: Data Collection at Cryogenic Temperatures

  • Action : Mount the single crystal on a glass fiber using perfluoropolyether oil and flash-cool to 120 K using a nitrogen cold stream. Collect intensity data using a diffractometer equipped with2[2].

  • Causality : Cooling to 120 K reduces the thermal libration of atoms, drastically improving the signal-to-noise ratio at high diffraction angles and allowing for the accurate localization of hydrogen atoms. Mo-Kα radiation is chosen to minimize absorption errors, especially if the derivative contains heavy halogens (e.g., bromine or chlorine)[5].

  • Self-Validation : Check the internal consistency of equivalent reflections (

    
    ). An 
    
    
    
    validates that the crystal has not decayed during exposure and that absorption effects are properly managed.

Step 3: Structure Solution and Refinement

  • Action : Solve the structure using direct methods (e.g., SHELXS) and refine by full-matrix least-squares on

    
     using SHELXL[5].
    
  • Causality : Direct methods rely on the statistical relationships between reflection phases and amplitudes, providing an unbiased initial electron density map of the benzofuran core.

  • Self-Validation : The refinement is considered structurally valid only if the final

    
     index is 
    
    
    
    and the goodness-of-fit (S) is approximately 1.0[2]. Furthermore, the largest residual electron density peak (
    
    
    ) must be physically meaningful (e.g., located near a heavy atom due to truncation errors) and not situated in an empty lattice void.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical self-validation checkpoints required for publication-quality data.

Workflow Syn 1. Synthesis (TsE-3CR) Pur 2. Purification (LC/MS) Syn->Pur Crude Cryst 3. Crystallization (Vapor Diffusion) Pur->Cryst >99% Purity XRD 4. SC-XRD (Mo-Kα, 120K) Cryst->XRD Single Crystal Solve 5. Refinement (SHELXL) XRD->Solve Diffraction Data Val 6. Validation (R1 < 0.05) Solve->Val Structural Model

Caption: Mechanistic workflow for the synthesis and self-validating structural characterization of 2-oxo-2,3-dihydrobenzofuran acids.

References

  • ARKAT USA - Investigations on the synthesis and chemiluminescence of novel 2-coumaranones URL:[Link]

  • ResearchGate - Investigations on the synthesis and chemiluminescence of novel 2-coumaranones - II URL:[Link]

  • ResearchGate - X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one URL: [Link]

  • Semantic Scholar - Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

[1][2]

CAS: 116354-38-4 Formula:

Molecular Weight:
Executive Summary: The "Why" Before the "How"

Disposal of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid requires more than simple waste bin selection. As a molecule containing both a carboxylic acid moiety and a lactone (cyclic ester) ring, it presents a dual-reactivity profile.

Improper disposal with strong bases can trigger rapid hydrolysis of the lactone ring, generating heat and potentially pressurizing waste containers. Conversely, mixing with strong oxidizers risks exothermic decomposition. This guide provides a self-validating disposal protocol designed to isolate these risks through strict segregation and professional incineration.

Chemical Profile & Hazard Identification

Before handling, verify the chemical state. This compound is typically a solid powder. Its disposal classification is governed by its functional groups.

PropertyCharacteristicDisposal Implication
Acidity Weak Organic Acid (

)
MUST be segregated from bases (caustics) and cyanides to prevent toxic gas generation or heat.
Reactivity Lactone (Benzofuranone ring)Susceptible to ring-opening hydrolysis in high pH environments.
Solubility Low in water; Soluble in DMSO/MethanolRinse residues with organic solvents, not just water.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Requires PPE (Nitrile gloves, safety goggles) during waste transfer.

Critical Safety Note: While not explicitly listed as a P-listed or U-listed waste under US EPA RCRA regulations by specific CAS number, this compound should be managed as Hazardous Chemical Waste due to its toxicity and acidity profile.

Pre-Disposal Logic: The Segregation Protocol

To ensure a self-validating safety system, you must segregate this chemical based on its potential downstream reactions in a waste drum.

  • Do NOT mix with: Sodium Hydroxide, Potassium Hydroxide, Ammonia (Risk: Exothermic hydrolysis).

  • Do NOT mix with: Nitric Acid, Peroxides, Permanganates (Risk: Oxidation/Fire).

  • COMPATIBLE with: Other non-halogenated organic acids (e.g., Benzoic acid, Acetic acid) and non-halogenated solvents.

Visualizing the Decision Logic

The following diagram illustrates the segregation and decision workflow for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidActionDouble Bag (Polyethylene)Label: 'Solid Organic Acid'SolidPath->SolidActionSolventCheckCheck Solvent TypeLiquidPath->SolventCheckFinalFinal Disposal:High-Temperature Incineration(Off-Site)SolidAction->FinalHaloPathHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloPathNonHaloPathNon-Halogenated Solvent(DMSO, MeOH, Acetone)SolventCheck->NonHaloPathHaloActionWaste Stream A:Halogenated Organic SolventsHaloPath->HaloActionNonHaloActionWaste Stream B:Non-Halogenated OrganicsNonHaloPath->NonHaloActionHaloAction->FinalNonHaloAction->Final

Figure 1: Decision tree for segregating 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid based on physical state and solvent matrix.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Powder)

Best for: Expired shelf stock or surplus synthesis yield.

  • PPE Setup: Don standard nitrile gloves, lab coat, and safety glasses. If handling >50g, use a powder hood or N95 particulate respirator to prevent inhalation (H335).

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth plastic jar (HDPE is preferred).

    • Why? Glass containers can break in waste drums; plastic is resilient.

  • Secondary Containment: Place the primary container inside a second clear bag (double-bagging). Seal with tape.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write the full name (do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Constituents: List "100% 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid."

  • Bin Selection: Place in the Solid Hazardous Waste drum. Ensure this drum does not contain loose liquids or sharps.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Best for: HPLC waste, mother liquors, or dissolved reagents.

  • Identify the Solvent: The disposal path is dictated by the solvent, not the solute.

  • Segregation:

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Solvent carboy.

    • If dissolved in Methanol/Acetone/DMSO: Pour into the Non-Halogenated Organic carboy.

    • If dissolved in Water (Aqueous): Check pH. If

      
       or 
      
      
      , adjust to pH 5–9 before adding to aqueous waste, OR dispose of as Corrosive Liquid Waste. Note: Do not pour down the sink.
  • Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Scenario C: Spill Response (Immediate Action)
  • Isolate: Alert nearby personnel.

  • Protect: Wear PPE.

  • Contain: Cover the spill with a dry absorbent pads or an inert absorbent powder (e.g., Vermiculite).

    • Caution: Do not use sodium bicarbonate (baking soda) immediately if the spill is large, as the acid-base reaction will generate

      
       aerosols, potentially spreading the dust. Use a specialized acid neutralizer or simple vermiculite first.
      
  • Cleanup: Scoop material into a disposal bag. Treat as Solid Hazardous Waste (Scenario A).

  • Decontaminate: Wipe the surface with soap and water.[1][3]

Regulatory & Compliance Context
  • US EPA (RCRA): While not P- or U-listed, this material meets the definition of a characteristic hazardous waste if it exhibits toxicity or if the waste mixture is ignitable (D001) or corrosive (D002).

  • Disposal Method: The industry standard for this class of organic compounds is high-temperature incineration equipped with scrubbers. This ensures the complete destruction of the benzofuran ring system.

References
  • PubChem. (n.d.). 2,3-Dihydro-2-oxo-7-benzofuranacetic acid (Analog Hazard Data). National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

×

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Reactant of Route 1
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid
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2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.